molecular formula C13H18N2O2 B039994 Benzyl 1,4-diazepane-1-carboxylate CAS No. 117009-97-9

Benzyl 1,4-diazepane-1-carboxylate

Cat. No.: B039994
CAS No.: 117009-97-9
M. Wt: 234.29 g/mol
InChI Key: BXDQJVDEALOIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,4-diazepane-1-carboxylate ( 117009-97-9) is a benzyloxycarbonyl (Cbz)-protected derivative of 1,4-diazepane (homopiperazine), serving as a crucial synthetic intermediate and building block in modern medicinal chemistry and drug discovery research. This compound provides a protected nitrogen framework essential for constructing more complex molecules, particularly in the development of novel therapeutic agents. Key Research Applications and Value: Versatile Chemical Scaffold: The 1,4-diazepane core is a privileged structure in pharmaceutical hit-to-lead optimization. Its seven-membered ring with two nitrogen atoms offers versatile geometry for molecular design, facilitating the creation of compounds with significant biological activity . Antimicrobial Agent Development: This compound and its derivatives are extensively utilized in synthesizing novel molecules for antimicrobial research. Recent studies have employed similar 1,4-diazepane-linked structures to develop compounds showing potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . Building Block for Diverse Therapeutics: Beyond antimicrobials, the 1,4-diazepane scaffold is found in molecules with a broad spectrum of investigated pharmacological properties, including anti-HIV, anti-cancer, anti-tubercular, and kinase inhibitor activities . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information . Storage: For optimal stability, store in a dark place, under an inert atmosphere, and at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDQJVDEALOIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402703
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117009-97-9
Record name Benzyl 1-homopiperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazepane, N1-CBZ protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzyl 1,4-diazepane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Benzyl 1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia medication Suvorexant. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

Identifiers and Computed Properties

A summary of the key identifiers and computed chemical properties for this compound and its 5-methyl derivatives is provided in the table below. These computed values are useful for predicting the compound's behavior in various chemical and biological systems.

PropertyThis compound(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate(S)-benzyl 5-methyl-1,4-diazepane-1-carboxylateReference(s)
CAS Number 117009-97-91001401-60-01001401-61-1[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₂C₁₄H₂₀N₂O₂C₁₄H₂₀N₂O₂[1][2][4]
Molecular Weight 234.29 g/mol 248.33 g/mol 248.32 g/mol [1][4][5]
IUPAC Name This compoundbenzyl (5R)-5-methyl-1,4-diazepane-1-carboxylatebenzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate[2][4][5]
SMILES C1CNCCN(C1)C(=O)OCC2=CC=CC=C2C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1C[C@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1[2][4][5]
InChIKey BXDQJVDEALOIQW-UHFFFAOYSA-NDQUGXUOXPVSJFN-GFCCVEGCSA-NDQUGXUOXPVSJFN-LBPRGKRZSA-N[2][4][5]
XLogP (predicted) 1.31.81.8[4][5]
Topological Polar Surface Area 41.6 Ų41.6 Ų41.6 Ų[4][5]
Hydrogen Bond Donor Count 111[4][5]
Hydrogen Bond Acceptor Count 233[4][5]
Rotatable Bond Count 322[4][5]
Experimental Physical Properties

Detailed experimental data on the physical properties of this compound are scarce in the literature. The 5-methyl derivative is reported to be a liquid or oil at room temperature.[6][7]

PropertyValueReference(s)
Physical State Liquid/Oil (for 5-methyl derivative)[6][7]
Solubility Soluble in organic solvents, less soluble in water (qualitative)[7]
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the diazepane ring (in the aliphatic region, ~2.5-3.6 ppm). For the 5-methyl derivative, a doublet for the methyl group would also be expected.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylate group (~155 ppm), the carbons of the aromatic ring (~127-137 ppm), the methylene carbon of the benzyl group (~67 ppm), and the carbons of the diazepane ring (~40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (carbamate)1680-1700
C=C Stretch (aromatic)1450-1600
C-N Stretch1000-1250
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is 234.1368 Da.[4] Predicted collision cross-section values for various adducts have been calculated.[4]

Experimental Protocols

A patent for the chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides insight into purification techniques. The free base can be obtained as a colorless oil by concentrating the combined organic phases after extraction with a solvent like dichloromethane.[6] Purification is often achieved using flash column chromatography.[9]

General Purification Procedure (by Extraction)
  • Following a reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[9]

  • The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6][9]

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄).[9]

  • The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[6][9]

Logical and Workflow Diagrams

The following diagrams illustrate the role of this compound as a synthetic intermediate and a general workflow for its synthesis and purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Starting Materials (e.g., 1,4-diazepane, Benzyl Chloroformate) Reaction Reaction (e.g., N-Cbz protection) Start->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product Drug_Development_Role B14D1C This compound (or its derivatives) Intermediate Key Synthetic Intermediate B14D1C->Intermediate Further_Synthesis Further Synthetic Steps (e.g., N-acylation, deprotection) Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (e.g., Suvorexant) Further_Synthesis->API

References

An In-depth Technical Guide to Benzyl 1,4-diazepane-1-carboxylate: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of Benzyl 1,4-diazepane-1-carboxylate. This compound, built upon the privileged 1,4-diazepane scaffold, is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 117009-97-9) is a heterocyclic compound with the molecular formula C13H18N2O2.[1] Its structure features a seven-membered diazepane ring N-protected with a benzyloxycarbonyl (Cbz) group. This Cbz protecting group is crucial in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C13H18N2O2[1]
Molecular Weight 234.29 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 130 °C / 0.5 mmHg[2]
Density 1.13 g/mL at 25 °C[2]
Refractive Index n20/D 1.545[2]
pKa (Predicted) 10.42 ± 0.20[2]
Flash Point >230 °F (>110 °C)[2]
Solubility Soluble in organic solvents, less soluble in water.[3]

Spectroscopic Data

Detailed spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While experimentally obtained spectra are not widely published in peer-reviewed literature, predicted data and typical spectral features are presented below.

Mass Spectrometry (Predicted)

AdductPredicted m/z
[M+H]+235.14411
[M+Na]+257.12605
[M-H]-233.12955
[M]+234.13628
[Source: PubChemLite][1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Frequency Range (cm⁻¹)
N-H (secondary amine)3300-3500 (if present as impurity or deprotected)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=O (carbamate)1680-1700
C-N1000-1250

Experimental Protocols: Synthesis of the 1,4-Diazepane Ring

The synthesis of the 1,4-diazepane core is a key step in obtaining this compound and its derivatives. Several synthetic strategies have been developed for this purpose. A general and illustrative workflow for the construction of a protected 1,4-diazepane ring is outlined below. This protocol is based on the common strategy of intramolecular cyclization.

General Protocol for Intramolecular Cyclization to form a 1,4-Diazepane Ring:

  • Starting Materials: A suitable N-protected amino acid and an N-protected amino alcohol. The choice of protecting groups is critical to ensure selective reactions.

  • Amide Coupling: The carboxylic acid of the N-protected amino acid is coupled with the amino group of the N-protected amino alcohol using a standard peptide coupling reagent (e.g., DCC, HBTU) to form a linear precursor.

  • Deprotection: One of the N-protecting groups is selectively removed to liberate a free amine.

  • Cyclization: The linear precursor undergoes an intramolecular cyclization reaction. This can be achieved through various methods, such as a Mitsunobu reaction or by converting the terminal alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic attack by the free amine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,4-diazepane derivative.

G cluster_0 Preparation of Linear Precursor cluster_1 Cyclization cluster_2 Final Product A N-Protected Amino Acid C Amide Coupling (e.g., DCC, HBTU) A->C B N-Protected Amino Alcohol B->C D Linear Dipeptide Precursor C->D E Selective N-Deprotection D->E F Activation of Terminal Alcohol (e.g., TsCl, MsCl) E->F G Intramolecular Nucleophilic Substitution (Cyclization) F->G H Protected 1,4-Diazepane Ring G->H I Purification (Column Chromatography) H->I J This compound Derivative I->J

Caption: General workflow for the synthesis of a protected 1,4-diazepane ring.

Biological Significance and Signaling Pathways

The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[5] Derivatives of 1,4-diazepines have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[6][7]

While the specific biological targets and signaling pathways for this compound have not been extensively studied, the broader class of 1,4-diazepane derivatives are known to interact with several key biological systems:

  • GABAergic System: Similar to benzodiazepines, some 1,4-diazepane derivatives are thought to modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. This interaction is often responsible for their anxiolytic and anticonvulsant effects.[8]

  • Sigma (σ) Receptors: Certain 1,4-diazepane-containing derivatives have been identified as ligands for sigma receptors.[1] These receptors are implicated in a variety of neurological functions and are targets for the development of antipsychotic and neuroprotective agents.[1]

  • Orexin Receptors: Notably, derivatives of this compound, such as (R)-1-benzyl-5-methyl-1,4-diazepane, are crucial intermediates in the synthesis of Suvorexant, a dual orexin receptor antagonist used to treat insomnia.[8] Orexin receptors are key regulators of the sleep-wake cycle.

The following diagram illustrates a potential, generalized signaling pathway for a 1,4-diazepane derivative acting as a modulator of a G-protein coupled receptor (GPCR), a common target for this class of compounds.

G cluster_0 Cell Membrane Receptor GPCR (e.g., Orexin, Sigma Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand 1,4-Diazepane Derivative Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway for a 1,4-diazepane derivative.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its core 1,4-diazepane structure provides a foundation for the synthesis of a wide array of biologically active molecules. This technical guide has summarized the key molecular and physicochemical properties, provided an illustrative synthetic workflow, and highlighted the potential biological signaling pathways associated with this important class of compounds. Further research into the specific biological targets of this compound and its close analogs is warranted to fully elucidate their therapeutic potential.

References

Technical Guide: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1001401-60-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The specific (R)-configuration of this intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of Suvorexant.

Chemical and Physical Properties

A summary of the key quantitative data for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 1001401-60-0[1][2][3]
Molecular Formula C₁₄H₂₀N₂O₂[2][3]
Molecular Weight 248.33 g/mol [2][3]
Purity Typically >97%
Appearance Liquid
Boiling Point 373.9 ± 35.0 °C at 760 mmHg
Flash Point 179.9 ± 25.9 °C
Storage Temperature 2-8°C, protect from light[3]
IUPAC Name benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Synonyms (R)-1-Cbz-5-methyl-1,4-diazepane, (5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester[1][3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical step in the manufacturing of Suvorexant. Two primary strategies are employed: the resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

A common approach involves the preparation of a racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate, followed by chiral resolution to isolate the desired (R)-enantiomer. A patented method describes the use of a co-crystal formation with a chiral resolving agent.

Experimental Protocol: Co-crystal Resolution

This protocol is adapted from patent literature describing the resolution of the racemic hydrochloride salt.

  • Step 1: Co-crystal Formation. A solution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is prepared in a suitable solvent, such as acetonitrile.

  • Step 2: Crystallization. The solution is allowed to crystallize, leading to the formation of a co-crystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

  • Step 3: Dissociation. The isolated co-crystal is then slurried in water to dissociate the complex.

  • Step 4: Isolation of the Free Base. The aqueous phase is basified, and the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate free base is extracted with an appropriate organic solvent. The organic phases are combined and concentrated to yield the final product as an oil.

Enantioselective Synthesis

An alternative is the direct enantioselective synthesis, which often involves the reduction of a prochiral precursor.

Illustrative Experimental Protocol: Reduction of a Dione Precursor

This protocol is based on synthetic routes described for Suvorexant intermediates.

  • Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. This precursor is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.

  • Step 2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane. A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added portionwise to a suspension of lithium aluminum hydride (LiAlH₄) (6.0 equivalents) in THF at 0°C.

  • Step 3: Reaction Execution. The reaction mixture is stirred at room temperature overnight.

  • Step 4: Quenching and Work-up. The reaction is cooled to 0°C and carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Step 5: Isolation. The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to provide the crude product, which can be further purified if necessary.

  • Step 6: Carboxylate Formation. The resulting (R)-1-benzyl-5-methyl-1,4-diazepane is then reacted with a suitable benzyl chloroformate to yield (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Role in Suvorexant Synthesis and Signaling Pathway

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is not known to possess significant biological activity itself. Its importance lies in its role as a key building block for Suvorexant. The diazepane core is a privileged scaffold in medicinal chemistry, and the specific stereochemistry at the 5-position is crucial for the high-affinity binding of Suvorexant to its targets.

Suvorexant is a dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. By blocking the binding of orexins to their receptors, Suvorexant suppresses the wake drive, thereby promoting sleep.

Below is a diagram illustrating the logical relationship of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as an intermediate in the synthesis of Suvorexant and the subsequent mechanism of action of Suvorexant on the orexin signaling pathway.

Suvorexant_Synthesis_and_MoA cluster_synthesis Suvorexant Synthesis cluster_moa Mechanism of Action Intermediate (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS: 1001401-60-0) Suvorexant Suvorexant Intermediate->Suvorexant Multi-step Synthesis Orexin_Receptors OX1 & OX2 Receptors Suvorexant->Orexin_Receptors Antagonizes Orexin_A_B Orexin-A & Orexin-B Orexin_A_B->Orexin_Receptors Binds to Wakefulness Wakefulness Orexin_Receptors->Wakefulness Promotes

References

Technical Guide: Physicochemical Properties of Benzyl 1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl 1,4-diazepane-1-carboxylate. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document compiles available quantitative data, details experimental protocols for its synthesis and purification, and presents logical workflows through diagrams. While experimental data for the parent compound is limited, this guide also incorporates data from closely related derivatives to provide a broader understanding of its chemical behavior.

Introduction

This compound, also known as N-Cbz-homopiperazine, is a heterocyclic organic compound. It features a seven-membered diazepane ring, with one of the nitrogen atoms protected by a benzyloxycarbonyl (Cbz) group. This protecting group strategy is common in organic synthesis, particularly in the preparation of pharmaceutical intermediates, as it allows for selective reactions on the unprotected nitrogen. The diazepane scaffold itself is a key structural motif in a variety of biologically active molecules. Understanding the physicochemical properties of this compound is therefore crucial for its application in synthetic chemistry and drug design.

Physicochemical Properties

Quantitative experimental data for the parent this compound is not extensively available in the public domain. The tables below summarize a combination of computed data for the parent compound and experimental or computed data for its close derivatives to provide a comparative overview.

Table 1: General and Computed Physicochemical Properties
PropertyValueData TypeSource
Parent Compound: this compound
Molecular FormulaC₁₃H₁₈N₂O₂-PubChem[1]
Molecular Weight234.29 g/mol -CymitQuimica[2]
Monoisotopic Mass234.13683 DaComputedPubChemLite[1]
XLogP1.3PredictedPubChemLite[1]
Derivative: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate
Molecular FormulaC₁₄H₂₀N₂O₂--
Molecular Weight248.32 g/mol ComputedPubChem
XLogP31.8ComputedPubChem
Derivative: Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
Boiling Point438.9±45.0 °C at 760 mmHgPredictedBiosynce[3]
Density1.2±0.1 g/cm³PredictedBiosynce[3]
pKa (Acidity)-0.52±0.20PredictedBiosynce[3]
Table 2: Physical State and Solubility
CompoundPhysical StateSolubility ProfileSource
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate Colorless oilSoluble in organic solvents, less soluble in water.US20190276414A1[4]
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate SolidNot specifiedBiosynce[3]

Note: The physical state of the parent this compound is not explicitly stated in the reviewed literature, but the fact that its methylated derivative is an oil suggests the parent compound may also be a liquid at room temperature.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

1,4-Diazepane + Benzyl Chloroformate → this compound

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) or an excess of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.0 equivalent) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product from the synthesis can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents 1,4-Diazepane, Benzyl Chloroformate, Triethylamine, Dichloromethane reaction Reaction at 0°C to Room Temperature reagents->reaction 1. Mix and React workup Aqueous Workup: - Quench with Water/NaHCO3 - Separate Layers - Wash with Brine reaction->workup 2. Quench and Extract drying Drying and Concentration: - Dry with MgSO4 - Filter - Evaporate Solvent workup->drying 3. Isolate Organic Phase crude_product Crude this compound drying->crude_product 4. Obtain Crude Product

Synthesis of this compound
Purification Workflow

The following diagram outlines the purification process for this compound using column chromatography.

Purification_Workflow crude_product Crude Product dissolution Dissolve in Minimal Eluent crude_product->dissolution chromatography Silica Gel Column Chromatography dissolution->chromatography Load onto column fraction_collection Collect and Analyze Fractions (TLC) chromatography->fraction_collection Elute pooling Combine Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Purification by Column Chromatography

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and has provided a detailed, adaptable protocol for its synthesis and purification. While a complete set of experimentally determined data for the parent compound remains to be fully elucidated, the information presented here, including data from related derivatives, offers valuable insights for its use in research and development. The provided workflows offer a clear visual representation of the key experimental procedures. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.

References

Technical Guide: Solubility Profile of Benzyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and standardized methodologies for determining the solubility of Benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary experimental frameworks to enable researchers to generate this critical data in a reproducible and standardized manner.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential solubility characteristics.

PropertyValueSource
Molecular FormulaC13H18N2O2PubChem
Molecular Weight234.29 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area41.6 ŲPubChem

Solubility Data

To facilitate standardized data collection and comparison, the following table outlines a recommended set of solvents for solubility determination. Researchers are encouraged to populate this table with their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method Used
Water25To be determinedTo be determinedShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425To be determinedTo be determinedShake-Flask
0.1 N HCl (pH 1.2)25To be determinedTo be determinedShake-Flask
Acetate Buffer (pH 4.5)25To be determinedTo be determinedShake-Flask
Methanol25To be determinedTo be determinedShake-Flask
Ethanol25To be determinedTo be determinedShake-Flask
Isopropyl Alcohol25To be determinedTo be determinedShake-Flask
Acetonitrile25To be determinedTo be determinedShake-Flask
Acetone25To be determinedTo be determinedShake-Flask
Dichloromethane25To be determinedTo be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25To be determinedTo be determinedShake-Flask
Hexane25To be determinedTo be determinedShake-Flask

Experimental Protocols for Solubility Determination

Two primary methods are recommended for determining the solubility of this compound: the Equilibrium "Shake-Flask" Method for thermodynamic solubility and the Kinetic Solubility Assay for high-throughput screening.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated balance and pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is necessary to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3] It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[2]

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[4][5][6] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

Objective: To rapidly determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurements

  • Liquid handling robotics (optional)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. This is often done in a serial dilution manner to test a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done by:

    • Nephelometry: A plate reader measures the light scattering caused by insoluble particles.[6]

    • Direct UV Assay: After incubation, the plate is filtered to remove any precipitate, and the UV absorbance of the remaining dissolved compound in the filtrate is measured.[4]

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge or Filter to remove solid C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC, LC-MS) E->F G Thermodynamic Solubility F->G

Caption: Workflow for Equilibrium Solubility (Shake-Flask Method).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_result Result A Prepare compound stock in DMSO C Add DMSO stock to buffer (creates concentration gradient) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at room temperature (e.g., 1-2 hours) C->D E Measure precipitation (Nephelometry or UV Absorbance) D->E F Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Assay.

References

Spectral Data and Characterization of Benzyl 1,4-Diazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document combines predicted spectral information with experimental data from closely related analogs to offer a valuable resource for researchers. It includes detailed, generalized experimental protocols for synthesis and spectroscopic analysis, alongside structured data tables and visualizations to facilitate understanding and application in a research and development setting.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of pharmacologically active molecules. The 1,4-diazepane ring system is a "privileged structure" known to interact with a variety of biological targets. The benzyloxycarbonyl (Cbz or Z) protecting group provides a stable yet readily cleavable moiety, crucial for multi-step synthetic pathways. Accurate spectral characterization is paramount for verifying the identity and purity of this compound. This guide aims to consolidate the available and predicted spectral data for this molecule.

Predicted and Analog-Derived Spectral Data

A thorough search of scientific literature and spectral databases indicates a scarcity of published, experimentally-derived spectral data for the unsubstituted this compound. Therefore, the following tables present a combination of predicted data and experimental data from the closely related analog, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, to provide a reference point for researchers.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺235.1441
[M+Na]⁺257.1260
[M+K]⁺273.1000
[M+NH₄]⁺252.1707

Data Source: Predicted data from computational models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table provides an estimated ¹H NMR spectrum. The chemical shifts for the diazepine ring are based on data reported for the hydrochloride salt of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and may vary for the free base of the unsubstituted compound.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.30 - 7.40m5HAromatic protons (C₆H₅)
~5.15s2HBenzylic protons (-CH₂-Ph)
~3.50 - 3.70m4H-N-CH₂- protons of the diazepine ring
~2.80 - 3.00m4H-N-CH₂- protons of the diazepine ring
~1.80 - 2.00m2H-CH₂- protons of the diazepine ring

Note: These are estimated values. Actual chemical shifts and multiplicities may vary depending on the solvent and other experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The estimated ¹³C NMR chemical shifts are presented below, based on characteristic values for similar functional groups.

Chemical Shift (δ) ppmAssignment
~155.5Carbonyl carbon of the carbamate (-C=O)
~136.8Quaternary aromatic carbon (-C-CH₂)
~128.5Aromatic carbons
~127.9Aromatic carbons
~127.8Aromatic carbons
~67.2Benzylic carbon (-CH₂-Ph)
~45 - 55Diazepine ring carbons (-CH₂-N-)
~29.0Diazepine ring carbon (-CH₂-)

Note: These are estimated values based on functional group analysis.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3030MediumAromatic C-H stretch
~2920, 2850MediumAliphatic C-H stretch (symmetric and asymmetric)
~1690 - 1710StrongC=O stretch (carbamate)
~1450, 1495MediumAromatic C=C stretch
~1230 - 1280StrongC-N stretch
~1000 - 1100StrongC-O stretch
~690, 750StrongAromatic C-H bend (out-of-plane) for monosubstituted benzene

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure describes a standard method for the N-protection of a cyclic secondary amine.

Materials:

  • 1,4-Diazepane

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1,4-diazepane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add benzyl chloroformate dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding deionized water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse program is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Acquire the spectrum in positive ion mode to observe protonated and other cationic adducts.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Visualizations

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification and Analysis reactants 1,4-Diazepane + Benzyl Chloroformate reaction Reaction in Solvent with Base reactants->reaction workup Aqueous Workup and Extraction reaction->workup chromatography Column Chromatography workup->chromatography characterization Spectroscopic Characterization (NMR, MS, IR) chromatography->characterization final_product Pure this compound characterization->final_product cluster_moieties Structural Moieties cluster_spectroscopy Spectroscopic Signatures compound This compound aromatic Aromatic Ring (C₆H₅) compound->aromatic carbamate Carbamate (-O-C(=O)-N-) compound->carbamate diazepane 1,4-Diazepane Ring compound->diazepane benzyl Benzylic Methylene (-CH₂-) compound->benzyl nmr_aromatic ¹H: ~7.3-7.4 ppm ¹³C: ~127-137 ppm aromatic->nmr_aromatic ir_carbamate IR: ~1690-1710 cm⁻¹ (C=O) carbamate->ir_carbamate nmr_diazepane ¹H: ~1.8-3.7 ppm diazepane->nmr_diazepane nmr_benzyl ¹H: ~5.15 ppm ¹³C: ~67.2 ppm benzyl->nmr_benzyl

Benzyl 1,4-diazepane-1-carboxylate: A Technical Guide to Safe Handling and Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety, handling, and experimental context of Benzyl 1,4-diazepane-1-carboxylate (also known as N-Cbz-1,4-diazepane or N-benzyloxycarbonyl-1,4-diazepane). This compound is a key synthetic intermediate in the development of various pharmacologically active molecules, particularly those targeting the central nervous system. Due to its reactive nature and the limited availability of extensive safety data, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety and experimental success.

Physicochemical and Toxicological Data

Quantitative safety and physical property data for this compound are not extensively reported in publicly available literature. The information presented below is a combination of data for the parent compound, closely related analogues, and computationally predicted values. It is imperative to handle this compound with the assumption that it is hazardous until proven otherwise.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Compound
Molecular Formula C₁₃H₁₈N₂O₂This compound
Molecular Weight 234.29 g/mol This compound
Appearance Light yellow liquid (reported for 5-methyl derivative)(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
Melting Point Data not availableThis compound
162-163 °CMethyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][2]diazepine-4-carboxylate[3]
Boiling Point Data not availableThis compound
Solubility Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and less soluble in water.General property of similar structures[4]
XLogP (Predicted) 1.3This compound (PubChem)

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationSource/Compound
Acute Toxicity, Oral Category 4 (Harmful if swallowed)1-Benzyl-1,4-diazepane[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)1-Benzyl-1,4-diazepane[5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)1-Benzyl-1,4-diazepane[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)1-Benzyl-1,4-diazepane[5]

Table 3: Toxicological Data

ParameterValueSource/Compound
LD50 (Oral) No data availableThis compound
LD50 (Dermal) No data availableThis compound
LC50 (Inhalation) No data availableThis compound
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.1-Benzyl-1,4-diazepane[6]

Table 4: Occupational Exposure Limits

LimitValueSource
OSHA PEL Not establishedOSHA[7]
NIOSH REL Not establishedNIOSH
ACGIH TLV Not establishedACGIH

Safety and Handling

Given the hazard classifications of closely related compounds, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or vapors is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Spills and Disposal
  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Fume Hood and Equipment SelectPPE->PrepareWorkArea Dispense Dispense Chemical in Fume Hood PrepareWorkArea->Dispense Reaction Perform Reaction Dispense->Reaction Workup Quench and Work-up Reaction->Workup Decontaminate Decontaminate Glassware and Surfaces Workup->Decontaminate SegregateWaste Segregate Waste (Solid, Liquid) Decontaminate->SegregateWaste Dispose Dispose of Waste via Proper Channels SegregateWaste->Dispose

Caption: General workflow for the safe handling of this compound.

Experimental Protocols

This compound is primarily used as a synthetic intermediate. Below are representative protocols for its synthesis, purification, and use in a subsequent reaction, as well as deprotection of the Cbz group.

Synthesis of this compound

This protocol is adapted from a standard procedure for the N-protection of amines using benzyl chloroformate.

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.

  • Add sodium bicarbonate (2.2 equivalents) or triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution. Caution: Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis_Pathway Diazepane 1,4-Diazepane Base Base (e.g., NaHCO₃) DCM, 0°C to RT Diazepane->Base CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Base Product This compound Base->Product

Caption: Synthesis of this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Use as a Synthetic Intermediate: N-Alkylation

This protocol illustrates a general workflow for the alkylation of the unprotected secondary amine of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.5-2.0 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkylated product.

Experimental_Workflow Start Start with Purified This compound Alkylation N-Alkylation with Alkyl Halide and Base Start->Alkylation Monitoring Monitor Reaction (TLC/LC-MS) Alkylation->Monitoring Monitoring->Alkylation Continue if incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification FinalProduct Characterize Final Product (NMR, MS) Purification->FinalProduct

Caption: Workflow for using the compound as a synthetic intermediate.

Deprotection of the Cbz Group

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the free amine.

Materials:

  • Cbz-protected diazepane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or Parr shaker)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., from a balloon or in a Parr apparatus) at room temperature.

  • Monitor the reaction until completion (disappearance of starting material by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Biological Context and Potential Signaling Pathways

While this compound is primarily a synthetic intermediate, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

  • CNS Activity: The broader class of benzodiazepines is well-known for its action on the central nervous system, typically by modulating the activity of GABA-A receptors.

  • Other Activities: Derivatives of the 1,4-diazepane core have been investigated for a range of therapeutic applications, including as anticancer and anti-tubercular agents.

  • Efflux Pump Inhibition: A study on the closely related compound, 1-benzyl-1,4-diazepane, demonstrated its activity as an efflux pump inhibitor in E. coli. This mechanism can reverse antibiotic resistance.

Signaling Pathways: There is no specific information in the scientific literature describing the interaction of this compound with any signaling pathways. This is expected for a compound that is designed as a building block for more complex molecules. The biological activity of its derivatives would depend on the other functional groups introduced into the molecule.

Conclusion

This compound is a valuable but potentially hazardous chemical intermediate. A thorough understanding of its handling requirements, based on the data available for closely related compounds, is essential for its safe use in a research and development setting. All laboratory operations should be conducted in a controlled environment, such as a chemical fume hood, with appropriate personal protective equipment. While extensive toxicological and physical data are lacking, the protocols and safety information provided in this guide offer a framework for its responsible use in the synthesis of novel compounds for drug discovery.

References

A Technical Guide to Benzyl 1,4-Diazepane-1-Carboxylate for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Benzyl 1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. It details commercially available sources, summarizes key chemical data, and presents a representative experimental workflow for its application.

Commercial Availability and Supplier Data

This compound and its derivatives are available from various chemical suppliers, primarily catering to research and development laboratories. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceutical agents. Below is a summary of typical product specifications from several suppliers. Note that the initial search results often point to derivatives, with the (R)- and (S)-methyl substituted versions being common.

Table 1: Representative Commercial Supplier Data for this compound Derivatives

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PuritySupplier Examples
Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate 1001401-60-0C₁₄H₂₀N₂O₂248.33≥97%AChemBlock, CP Lab Safety, Anax Laboratories, BLDpharm[1][2][3][4]
Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate 1001401-61-1C₁₄H₂₀N₂O₂248.33≥97%ChemScene, Pharmaffiliates[5][6]
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate 1359072-90-4-->95%Biosynce[7]
1-Benzyl-1,4-diazepane 4410-12-2C₁₂H₁₈N₂--GlobalChemMall, PubChem[8][9]

Note: Data is aggregated from multiple supplier listings. Researchers should always consult the specific Certificate of Analysis (CoA) from their chosen vendor for lot-specific data.

Logical Workflow for Supplier Selection

The process of selecting a suitable chemical supplier involves several critical steps to ensure the quality and consistency of the starting materials for research. This workflow can be visualized as a decision-making process.

G start Identify Chemical Requirement (e.g., this compound) search Search by CAS Number (101478-83-7) or Name start->search identify Identify Potential Suppliers (e.g., AChemBlock, ChemScene) search->identify evaluate Evaluate Supplier Data identify->evaluate purity Purity Check (e.g., >97%) evaluate->purity Criteria quantity Quantity & Availability evaluate->quantity docs Documentation (CoA, SDS) evaluate->docs select Select Optimal Supplier purity->select Meets Specs reject Re-evaluate or Widen Search purity->reject Fails quantity->select Meets Specs quantity->reject Fails docs->select Meets Specs docs->reject Fails

Caption: Workflow for selecting a chemical supplier.

Representative Experimental Protocol: Synthesis of 1,4-Diazepine Derivatives

While specific protocols for using this compound are proprietary or found within detailed patent literature, general procedures for the synthesis of related 1,4-diazepine structures are well-documented. The following is a representative, generalized protocol based on common organic synthesis techniques for benzodiazepines, which often involve the condensation of diamines with carbonyl compounds.[10][11]

Objective: To synthesize a substituted 1,4-diazepine via condensation. This protocol illustrates a common reaction type where a protected diazepane core could be utilized after deprotection.

Materials:

  • A suitable diamine (e.g., o-phenylenediamine or a derivative)

  • An α,β-unsaturated carbonyl compound

  • A catalyst (e.g., sulfamic acid or a heteropolyacid)[10][11]

  • Anhydrous solvent (e.g., ethanol or solvent-free conditions)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether:ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the diamine (10 mmol), the α,β-unsaturated carbonyl compound (10 mmol), and the catalyst (e.g., 10 mol% sulfamic acid).[10]

  • Reaction Conditions: If performing under solvent-free conditions, heat the mixture (e.g., to 80 °C) and stir.[10] Alternatively, if using a solvent like ethanol, reflux the mixture.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If solvent-free, extract the product using diethyl ether (e.g., 3 x 10 mL).[10] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., petroleum ether:ethyl acetate) to isolate the pure diazepine product.[10]

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

General Synthesis and Deprotection Workflow

This compound serves as a protected form of the 1,4-diazepane scaffold. The benzyl carbamate (Cbz or Z) group is a common amine protecting group in organic synthesis. A typical workflow involves using this protected intermediate in a coupling reaction followed by deprotection to liberate the free amine for further functionalization.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Deprotection A Start: this compound (Cbz-protected) B Reaction Step (e.g., Alkylation, Acylation at N4) A->B C Functionalized Intermediate B->C D Deprotection Step (e.g., Hydrogenolysis) C->D E Final Product (Free Amine at N1) D->E

Caption: Synthetic utility of a Cbz-protected diazepane.

References

The Diverse Biological Activities of Diazepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, most notably the benzodiazepine class, have yielded a wealth of therapeutic agents. However, the biological activities of diazepane derivatives extend far beyond their well-known anxiolytic and sedative effects. This technical guide provides an in-depth exploration of the diverse biological landscape of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer Activity of Diazepane Derivatives

A growing body of evidence highlights the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cell cycle regulators and disruption of the cytoskeleton.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various diazepane derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzodiazepine 5d (a diazepam bearing a sulfonamide moiety)HepG2 (Liver)8.98 ± 0.1[1]
HCT-116 (Colon)7.77 ± 0.1[1]
MCF-7 (Breast)6.99 ± 0.1[1]
Benzodiazepine 9a (a tubulin polymerization inhibitor)Various0.006 - 0.015[2]
Benzo[b]furo[3,4-e][3][4]diazepin-1-one 13cMCF-7 (Breast)Not specified[5]
PC3 (Prostate)Not specified[5]
A2780 (Ovarian)Not specified[5]
Homopiperazine 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)18[6]
Key Mechanisms of Anticancer Action

CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[7] Its dysregulation is a common feature in many cancers.[8] Certain benzodiazepine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[7][9]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Binds & Activates DNA_Replication DNA Replication CDK2->DNA_Replication Initiates Diazepane_Derivative Diazepane Derivative (CDK2 Inhibitor) Diazepane_Derivative->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Microtubules, dynamic polymers of tubulin, are essential for cell division, forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established anticancer strategy.[3] Novel benzodiazepine derivatives have been designed to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization_Workflow cluster_Normal_Cell_Division Normal Cell Division cluster_Inhibition Inhibition by Diazepane Derivative Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Inhibition Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Diazepane_Derivative_Tubulin Diazepane Derivative (Tubulin Inhibitor) Diazepane_Derivative_Tubulin->Microtubule_Polymerization G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Compound_Addition 3. Add diazepane derivative Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Absorbance_Reading 8. Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End MIC_Determination_Workflow Start Start Serial_Dilution 1. Prepare serial dilutions of diazepane derivative in 96-well plate Start->Serial_Dilution Inoculum_Prep 2. Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate plate for 18-24h Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination 6. Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End GABA_A_Receptor_Signaling cluster_GABA_A_Receptor GABA-A Receptor GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel GABA_Site->Chloride_Channel Opens Channel Benzo_Site Benzodiazepine Binding Site Benzo_Site->GABA_Site Enhances GABA Affinity Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Site Binds Diazepane_Derivative_CNS Diazepane Derivative (Benzodiazepine) Diazepane_Derivative_CNS->Benzo_Site Binds CNS_Effects Anxiolytic, Sedative, Anticonvulsant Effects Neuronal_Hyperpolarization->CNS_Effects

References

The Diazepane Framework: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its conformational flexibility and ability to present substituents in diverse spatial arrangements have made it a cornerstone for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of diazepane-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Introduction to the Diazepane Core

The diazepane framework exists as two primary constitutional isomers, 1,3-diazepane and 1,4-diazepane, each offering unique structural and electronic properties for drug design. The fusion of a diazepine ring with a benzene ring gives rise to the well-known benzodiazepine scaffold, a class of drugs that has had a profound impact on the treatment of central nervous system (CNS) disorders.[1][2] However, the therapeutic potential of the diazepane core extends far beyond benzodiazepines, with recent research exploring their utility as anticancer, antiviral, and enzyme-inhibiting agents.[3][4]

Synthetic Strategies for Diazepane Derivatives

The construction of the diazepane ring system can be achieved through various synthetic routes, often involving cyclocondensation or intramolecular cyclization reactions.

Synthesis of 1,5-Benzodiazepines

A common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[5] This reaction is often catalyzed by acids or metal catalysts.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [5]

  • A mixture of o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is prepared in acetonitrile (4 mL).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.

  • Upon completion (indicated by the disappearance of the reactant spot on the TLC plate), the catalyst is filtered off.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 1,5-benzodiazepine.

Synthesis of 1,4-Benzodiazepines

The synthesis of 1,4-benzodiazepines can be achieved through several methods, including the reaction of 2-aminobenzophenones with amino acid esters.[6]

Experimental Protocol: Synthesis of Diazepam [6]

  • A solution of 2-amino-5-chlorobenzophenone and glycine ethyl ester in pyridine is stirred, leading to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.

  • The resulting intermediate is then methylated using methyl sulfate in the presence of a base like sodium ethoxide to yield diazepam.

  • The final product is purified using recrystallization or column chromatography.

Therapeutic Applications and Biological Activity

The diazepane framework is integral to a diverse range of therapeutic agents, targeting various biological pathways.

Central Nervous System Disorders

The most well-known application of the diazepane scaffold is in the development of benzodiazepines for the treatment of anxiety, insomnia, seizures, and muscle spasms.[7][8] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[9]

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[9] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[9] The potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10]

GABA_A_Signaling cluster_Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds Diazepane Diazepane Derivative Diazepane->GABA_A_Receptor Binds (Allosteric Site)

Caption: GABA-A receptor signaling pathway modulated by diazepane derivatives.

Anticancer Activity

Recent studies have highlighted the potential of diazepane derivatives as anticancer agents.[4][11] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and the modulation of signaling pathways involved in cancer cell proliferation and survival.[12][13]

GABAergic Signaling in Cancer

Interestingly, the GABAergic system, traditionally associated with the CNS, has been implicated in cancer progression.[1][2] Cancer cells can produce and respond to GABA, which can promote tumor growth and create an immunosuppressive microenvironment.[12]

Cancer_Signaling cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment GABA_Receptor GABA Receptor (GABA-A / GABA-B) Signaling_Pathways Downstream Signaling (e.g., AKT, MAPK/ERK) GABA_Receptor->Signaling_Pathways Proliferation Increased Cell Proliferation Signaling_Pathways->Proliferation Migration Increased Cell Migration/Invasion Signaling_Pathways->Migration GABA GABA GABA->GABA_Receptor Binds Immune_Cell Immune Cell GABA->Immune_Cell Acts on Suppression Immunosuppression Immune_Cell->Suppression Diazepane_Antagonist Diazepane-based GABA Antagonist Diazepane_Antagonist->GABA_Receptor Blocks

Caption: Role of GABAergic signaling in cancer and potential therapeutic intervention.

Quantitative Data on Diazepane Derivatives

The biological activity of diazepane derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for various diazepane-based compounds.

Table 1: Binding Affinities (Ki) of Diazepane Derivatives for GABA-A Receptor Subtypes

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
Diazepam-like 3-S64 ± 261 ± 10102 ± 731 ± 5[14]
Triazolam-like 2-S663 ± 21164 ± 15656 ± 11080 ± 4[14]
SH-I-048B (1-S)190 ± 5567 ± 9136 ± 2417 ± 5[14]
SH-I-047 (1-R)273 ± 41253 ± 31501 ± 7956 ± 8[14]

Table 2: In Vitro Anticancer Activity (IC50) of Benzo[b]furo[3,4-e][3][7]diazepin-1-one Derivatives

CompoundHCT116 (μM)A2780 (μM)MCF7 (μM)PC3 (μM)HL60 (μM)A549 (μM)Reference
8f 1.230.870.981.540.531.12[12]
8q 3.452.112.874.011.893.56[12]
8r 2.891.982.543.121.562.99[12]
8u 0.990.650.781.020.610.91[12]

Table 3: Binding Affinities (Ki) of 1,4-Diazepane-Based Ligands for Sigma Receptors

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Reference
2c 8>10000[3][15]
3c 100126[3][15]
2d 19>10000[3][15]
3d 114100[3][15]

Key Experimental Protocols in Diazepane Research

The evaluation of novel diazepane derivatives relies on a suite of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[3][7][16][17]

Protocol Outline:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

  • Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.[17]

  • Add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[17]

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[17]

  • Measure the absorbance at 492 nm using a microplate reader.[17]

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance (492 nm) Add_DMSO->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Caption: General workflow for an MTT cell viability assay.

Sigma-1 Receptor Binding Assay

This assay is used to determine the binding affinity of compounds for the sigma-1 receptor.[18]

Protocol Outline:

  • Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain).

  • Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross the blood-brain barrier.[5][9]

Protocol Outline:

  • Culture brain microvascular endothelial cells on a semi-permeable membrane in a Transwell® insert to form a monolayer.

  • Verify the integrity of the barrier by measuring transendothelial electrical resistance (TEER).

  • Add the test compound to the apical (blood) side of the Transwell®.

  • At various time points, collect samples from the basolateral (brain) side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Conclusion

The diazepane framework continues to be a highly valuable scaffold in medicinal chemistry. While its role in the development of CNS-active agents is well-established, the exploration of diazepane derivatives for other therapeutic areas, particularly oncology, is a rapidly growing field of research. The synthetic versatility of the diazepane core, coupled with an increasing understanding of its interactions with various biological targets, ensures that this remarkable heterocyclic system will remain at the forefront of drug discovery for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1,4-diazepane-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The diazepane scaffold is a privileged structure found in a variety of biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group at the N1 position allows for selective functionalization of the second nitrogen atom (N4), enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This document provides a detailed protocol for the synthesis of this compound via mono-N-protection of 1,4-diazepane.

Synthesis Overview

The synthesis involves the selective mono-protection of the symmetrical diamine, 1,4-diazepane, using benzyl chloroformate as the protecting group reagent. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct. Careful control of stoichiometry (using one equivalent of the protecting agent) is crucial to favor the formation of the mono-protected product over the di-protected species.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₃H₁₈N₂O₂PubChem CID: 4384955[1]
Molecular Weight234.29 g/mol PubChem CID: 4384955[1]
Reaction Conditions
Temperature0 °C to room temperatureGeneral N-Cbz protection protocols
Duration4-6 hoursGeneral N-Cbz protection protocols
Expected Product Data
AppearanceColorless to pale yellow oilBased on similar compounds[2]
Predicted [M+H]⁺ (m/z)235.1441PubChem CID: 4384955[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm)See note belowReference spectrum for a similar compound[2]
Estimated Yield60-70%Based on similar reactions[2]

Note on ¹H NMR Data: No publicly available ¹H NMR spectrum for this compound could be located. The provided reference is for a closely related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, and should be used for guidance only.[2] Expected signals for the target compound would include peaks for the benzyl group protons (around 7.3 ppm), the benzyl ester methylene protons (around 5.1 ppm), and the diazepane ring protons.

Experimental Protocol

This protocol details the procedure for the mono-N-Cbz protection of 1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.1 eq.) to the solution and stir at room temperature.

  • Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a colorless to pale yellow oil.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diazepane 1,4-Diazepane Reaction N-Cbz Protection (0 °C to RT, 4-6h) Diazepane->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (DCM) Solvent->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Reaction Mixture Extract Extraction (DCM) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway Diagram

ReactionPathway N-Cbz Protection of 1,4-Diazepane Diazepane 1,4-Diazepane (Nucleophile) NucleophilicAttack Nucleophilic Attack Diazepane->NucleophilicAttack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->NucleophilicAttack Base Base (e.g., TEA) ProtonAbstraction Proton Abstraction Base->ProtonAbstraction Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate ChlorideElimination Chloride Elimination Intermediate->ChlorideElimination Product This compound ChlorideElimination->Product Salt Triethylammonium Chloride ProtonAbstraction->Salt

References

Benzyl 1,4-Diazepane-1-Carboxylate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl 1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a key intermediate for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this important scaffold.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of 1,4-diazepane with benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a secondary amine.

Experimental Protocol: N-Cbz Protection of 1,4-Diazepane

Materials:

  • 1,4-Diazepane

  • Benzyl Chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Synthesis

The free secondary amine of this compound serves as a nucleophile for various synthetic transformations, including N-acylation, N-alkylation via reductive amination, and direct N-alkylation.

N-Acylation (Amide Bond Formation)

N-acylation is a common application, used to introduce a wide range of substituents. This is a key step in the synthesis of various bioactive molecules, including the orexin receptor antagonist Suvorexant.

Materials:

  • This compound (or its salt)

  • Carboxylic Acid (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Reactant 1Reactant 2Coupling ReagentYield (%)Reference
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylateBenzoic acid derivativeStandard amide-forming reagentsNot specified[US20190276414A1]
N-Alkylation via Reductive Amination

Reductive amination provides a versatile method for introducing alkyl groups to the secondary amine of the diazepine ring. This reaction involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde/ketone (1.2 equivalents) in DCM.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Deprotection of the Cbz Group

The Cbz group can be readily removed by catalytic hydrogenolysis, liberating the secondary amine for further functionalization or to yield the final product.

Materials:

  • Cbz-protected diazepane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected diazepane in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diazepane.

SubstrateReagentsYield (%)Reference
N-Cbz aminesNaBH₄, 10% Pd-C, MeOH93-98

Data Summary

Reaction TypeStarting MaterialReagentsProductYield (%)Purity/ee (%)
Chiral Resolution(rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylateDBTA, acetone(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt3176.6
Recrystallization(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA saltEthanol(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt6495.4

Visualizing Synthetic Pathways

The versatility of this compound as a building block is illustrated in the following synthetic pathways.

G cluster_synthesis Synthesis cluster_applications Applications 1,4-Diazepane 1,4-Diazepane Protect N-Cbz Protection (Et3N, DCM) 1,4-Diazepane->Protect Cbz-Cl Benzyl Chloroformate Cbz-Cl->Protect BuildingBlock This compound Protect->BuildingBlock Acylation N-Acylation (Coupling Reagent) BuildingBlock->Acylation ReductiveAmination Reductive Amination (Reducing Agent) BuildingBlock->ReductiveAmination CarboxylicAcid R-COOH CarboxylicAcid->Acylation Aldehyde R'-CHO Aldehyde->ReductiveAmination AcylatedProduct N-Acyl Derivative Acylation->AcylatedProduct AlkylatedProduct N-Alkyl Derivative ReductiveAmination->AlkylatedProduct Deprotection Cbz Deprotection (H2, Pd/C) AcylatedProduct->Deprotection AlkylatedProduct->Deprotection FinalProduct Deprotected Derivative Deprotection->FinalProduct

Caption: Synthetic route to and applications of this compound.

The following diagram illustrates the general workflow for a synthetic project utilizing this building block.

G Start Project Goal: Synthesize Target Molecule SelectScaffold Select Benzyl 1,4-diazepane-1-carboxylate as building block Start->SelectScaffold ChooseReaction Choose Derivatization (Acylation, Alkylation, etc.) SelectScaffold->ChooseReaction PerformReaction Execute Synthesis Protocol ChooseReaction->PerformReaction Purify Purify Product (Chromatography) PerformReaction->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Deprotect Cbz Deprotection (if necessary) Characterize->Deprotect FinalCharacterization Final Product Characterization Deprotect->FinalCharacterization End Target Molecule Synthesized FinalCharacterization->End

Caption: Experimental workflow for using the building block in synthesis.

Application Notes: The Pivotal Role of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in Suvorexant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist prescribed for the treatment of insomnia. A critical component in the synthesis of this complex molecule is the chiral intermediate, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. The precise stereochemistry of this seven-membered diazepane ring is paramount for the drug's efficacy, as it directly influences its binding affinity to orexin receptors OX1R and OX2R. This document provides detailed application notes and protocols for the use of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and its derivatives in the synthesis of Suvorexant, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of Suvorexant featuring the (R)-5-methyl-1,4-diazepane core can be broadly approached via two main strategies:

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of the diazepane intermediate, followed by separation of the desired (R)-enantiomer. One notable method employs the formation of a cocrystal with a chiral resolving agent, such as (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), to isolate (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with high enantiomeric excess.[1]

  • Asymmetric Synthesis: This more direct approach utilizes a chiral starting material or a chiral catalyst to stereoselectively construct the (R)-configured diazepane ring, thereby avoiding a resolution step.[2][3][4] This often leads to a more efficient and atom-economical process.

The benzyl group in (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as a protecting group for one of the nitrogen atoms in the diazepane ring, which is later removed to allow for the final coupling steps in the Suvorexant synthesis.

Logical Workflow for Suvorexant Synthesis

The following diagram illustrates a generalized workflow for the synthesis of Suvorexant, highlighting the central role of the chiral diazepane intermediate.

Suvorexant_Synthesis_Workflow cluster_resolution Chiral Resolution Pathway cluster_asymmetric Asymmetric Synthesis Pathway Racemic Diazepane Synthesis Racemic Diazepane Synthesis Chiral Resolution Chiral Resolution Racemic Diazepane Synthesis->Chiral Resolution Cocrystal formation with (R)-TED Intermediate (R)-benzyl 5-methyl-1,4- diazepane-1-carboxylate Chiral Resolution->Intermediate Chiral Starting Material Chiral Starting Material Asymmetric Cyclization Asymmetric Cyclization Chiral Starting Material->Asymmetric Cyclization Asymmetric Cyclization->Intermediate Amide Coupling Amide Coupling with [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanoic acid Intermediate->Amide Coupling Deprotection Hydrogenolysis (Removal of Benzyl Group) Amide Coupling->Deprotection Final Coupling Coupling with 5-chloro-2-(chloromethyl)-1,3-benzoxazole Deprotection->Final Coupling Suvorexant Suvorexant Final Coupling->Suvorexant

Caption: Generalized synthetic workflow for Suvorexant.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic routes to Suvorexant and its intermediates.

StepStarting MaterialProductYield (%)Purity/ee (%)Reference
Boc Protection of (R)-3-aminobutyric acid(R)-3-aminobutyric acid(R)-3-((tert-butoxycarbonyl)amino)butanoic acid90-[2]
Intramolecular CyclizationDeprotected linear precursor(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate<50 to 85-[2]
Chiral Resolution via Cocrystal Formation(rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochlorideCocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED-≥99 ee[1]
Amide Coupling(R)-1-benzyl-4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate and triazole acidCoupled product8899.5 purity, 96.4 ee[5]
Overall Yield (Asymmetric Synthesis)(R)-3-aminobutyric acidSuvorexant31High[2]
Overall Yield (Alternative Asymmetric Route)Chiral starting materialSuvorexant37High[3]
Ruthenium-Catalyzed Asymmetric Reductive AminationAcyclic precursorChiral diazepane ring9794.5 ee[6]

Experimental Protocols

Protocol 1: Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate via Intramolecular Cyclization

This protocol is adapted from a method involving the cyclization of a linear precursor derived from (R)-3-aminobutyric acid.[2]

Materials:

  • Linear amino ester precursor (derived from (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and methyl 2-(benzylamino)acetate)

  • Gaseous HCl in Ethyl Acetate (EtOAc)

  • Sodium methoxide (CH₃ONa)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Boc Deprotection: The linear precursor is dissolved in ethyl acetate and treated with gaseous HCl to remove the Boc protecting group. The reaction progress is monitored by TLC.

  • Cyclization: The resulting amine hydrochloride salt is then treated with sodium methoxide in methanol. The reaction is stirred at room temperature. Optimal yields are obtained at lower temperatures.[2]

  • Work-up: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Protocol 2: Chiral Resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

This protocol describes the resolution of the racemic intermediate using a chiral resolving agent.[1]

Materials:

  • (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride

  • (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED)

  • Acetonitrile

  • Sodium hydroxide (1M)

  • Dichloromethane (DCM)

Procedure:

  • Cocrystal Formation: The racemic hydrochloride salt and (R)-TED are dissolved in a suitable solvent such as acetonitrile, and the mixture is allowed to crystallize.

  • Isolation of Cocrystal: The resulting cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED is isolated by filtration.

  • Liberation of the Free Base: The isolated cocrystal is treated with an aqueous base (e.g., 1M NaOH) to a pH of 12.

  • Extraction: The aqueous phase is extracted with dichloromethane (twice). The combined organic phases are concentrated to dryness under vacuum to yield the (R)-enantiomer as a free base.[1]

Protocol 3: N-Acylation of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

This protocol outlines the coupling of the chiral diazepane with the triazole-containing benzoic acid derivative.

Materials:

  • (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

  • 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a solution of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in DMF, add HOBt (or HOAt), EDC, and TEA (or NMM).

  • Addition of Diazepane: A solution of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in DMF is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Protocol 4: Deprotection and Final Coupling to Yield Suvorexant

This protocol describes the final steps to obtain Suvorexant.

Materials:

  • Product from Protocol 3

  • Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂)

  • Methanol or Ethanol

  • Hydrogen gas

  • 5-chloro-2-(chloromethyl)-1,3-benzoxazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or DMF

Procedure:

  • Hydrogenolysis (Deprotection): The acylated intermediate is dissolved in methanol or ethanol, and Pd/C or Pd(OH)₂ is added. The mixture is stirred under a hydrogen atmosphere until the benzyl group is cleaved. The catalyst is removed by filtration.

  • Final Coupling: The resulting deprotected amine is dissolved in a suitable solvent like acetonitrile or DMF. 5-chloro-2-(chloromethyl)-1,3-benzoxazole and a base (e.g., K₂CO₃) are added.

  • Reaction: The mixture is stirred, possibly with heating, until the reaction is complete.

  • Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The crude Suvorexant is then purified by recrystallization to yield the final active pharmaceutical ingredient.

Signaling Pathway Context

While the synthesis of Suvorexant is a chemical process, its therapeutic action is biological. Suvorexant functions by antagonizing the orexin receptors, which are key regulators of the sleep-wake cycle. The following diagram illustrates this simplified signaling pathway.

Orexin_Signaling_Pathway Hypothalamus Hypothalamus Orexin A/B Orexin A/B Hypothalamus->Orexin A/B releases Orexin Receptors (OX1R/OX2R) Orexin Receptors (OX1R/OX2R) Orexin A/B->Orexin Receptors (OX1R/OX2R) binds to & activates Wake-Promoting Neurons Wake-Promoting Neurons Orexin Receptors (OX1R/OX2R)->Wake-Promoting Neurons stimulates Wakefulness Wakefulness Wake-Promoting Neurons->Wakefulness promotes Suvorexant Suvorexant Suvorexant->Orexin Receptors (OX1R/OX2R) blocks

Caption: Simplified Orexin signaling pathway and Suvorexant's mechanism of action.

References

One-Pot Synthesis of Diazepine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel bioactive molecules is a cornerstone of innovation. Diazepine derivatives represent a critical class of compounds with a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of various diazepine derivatives, facilitating the streamlined production of these valuable scaffolds.

Diazepines, particularly the benzodiazepine subclass, are well-established as psychoactive drugs, exhibiting anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Their therapeutic utility extends beyond the central nervous system, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodologies detailed herein offer a more efficient and environmentally friendly alternative, aligning with the principles of green chemistry.[2]

Application Notes

The one-pot synthesis of diazepine derivatives typically involves the condensation of a diamine with a ketone or an aldehyde, often facilitated by a catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and substrate scope. These protocols highlight several effective catalytic systems, including anhydrous stannous chloride, H-MCM-22, and magnetically retrievable iron oxide nanoparticles, each offering distinct advantages.

Key Advantages of One-Pot Synthesis:

  • Efficiency: Reduced reaction time and fewer purification steps.

  • Economy: Lower consumption of solvents and reagents.

  • Environmental Friendliness: Reduced waste generation.[2]

  • Simplicity: Straightforward experimental procedures.

The synthesized diazepine derivatives exhibit a range of biological activities, which are often dependent on the substituents on the diazepine core. For instance, certain 1,5-benzodiazepine derivatives have demonstrated significant antibacterial and antifungal activity.[1] Others, synthesized from hydroxychalcones, have shown promising antidepressant potential in preclinical studies.[3]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the one-pot synthesis of various diazepine derivatives, accompanied by quantitative data to facilitate comparison and selection of the most suitable method for a given research need.

Protocol 1: Anhydrous Stannous Chloride Catalyzed Solvent-Free Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines

This protocol describes a rapid and efficient solvent-free method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines using anhydrous stannous chloride as a catalyst.[4] The reaction proceeds via an intramolecular imine-enamine cyclization.[4]

Experimental Workflow:

reagents Grind o-phenylenediamine, ketone, and SnCl2 reaction Heat mixture at 80-85 °C (40-60 min) reagents->reaction Solvent-free workup Pour into crushed ice, basify with ammonia reaction->workup isolation Filter, wash with water, and dry the solid workup->isolation purification Recrystallize from ethanol isolation->purification reagents Mix o-phenylenediamine, ketone, and H-MCM-22 in acetonitrile reaction Stir at room temperature (1-3 h) reagents->reaction catalyst_removal Filter to remove the catalyst reaction->catalyst_removal product_isolation Evaporate the solvent catalyst_removal->product_isolation purification Column chromatography product_isolation->purification reagents Mix o-phenylenediamine, ketone, and Fe3O4 nanoparticles reaction Heat the mixture (temperature and time vary) reagents->reaction Solvent-free catalyst_separation Add ethanol, separate catalyst with a magnet reaction->catalyst_separation product_isolation Evaporate the solvent catalyst_separation->product_isolation purification Recrystallization product_isolation->purification cluster_synthesis One-Pot Synthesis cluster_activity Biological Activities o-phenylenediamine o-phenylenediamine Diazepine Derivative Diazepine Derivative o-phenylenediamine->Diazepine Derivative Condensation/ Cyclization Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Diazepine Derivative Condensation/ Cyclization Catalyst Catalyst Catalyst->Diazepine Derivative Condensation/ Cyclization Antimicrobial Antimicrobial Diazepine Derivative->Antimicrobial Antifungal Antifungal Diazepine Derivative->Antifungal Antidepressant Antidepressant Diazepine Derivative->Antidepressant Anticonvulsant Anticonvulsant Diazepine Derivative->Anticonvulsant Anti-inflammatory Anti-inflammatory Diazepine Derivative->Anti-inflammatory

References

Application Notes and Protocols for Intramolecular C-N Bond Coupling in 1,4-Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents with diverse biological activities. The synthesis of these seven-membered heterocycles is a key focus for organic and medicinal chemists. Intramolecular C-N bond coupling has emerged as a powerful strategy for the construction of the 1,4-diazepine ring system, offering efficient access to a variety of functionalized derivatives. This document provides detailed application notes and protocols for the synthesis of 1,4-diazepines using various transition metal-catalyzed intramolecular C-N coupling reactions, including copper, palladium, and rhodium-based systems.

Copper-Catalyzed Intramolecular C-N Coupling

Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective and efficient means for the synthesis of 1,4-benzodiazepines. These reactions typically involve the intramolecular coupling of an amine with an aryl halide.

General Reaction Scheme:

A common approach involves the intramolecular cyclization of a precursor containing both an amine and an aryl bromide.

reactant Precursor product 1,4-Diazepine Derivative reactant->product Intramolecular C-N Coupling catalyst [Cu(I) catalyst] Ligand, Base

Figure 1: General workflow for copper-catalyzed intramolecular C-N coupling.

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the synthesis of azetidine-fused 1,4-diazepine derivatives via a CuI/N,N-dimethylglycine catalyzed intramolecular C-N cross-coupling reaction.[1][2][3]

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
11-(2-bromobenzyl)azetidine-2-carboxamideCuI (10)N,N-dimethylglycine (20)K₂CO₃1,4-Dioxane391-98
21-(2-bromo-5-chlorobenzyl)azetidine-2-carboxamideCuI (10)N,N-dimethylglycine (20)K₂CO₃1,4-Dioxane393
31-(2-bromo-4-chlorobenzyl)azetidine-2-carboxamideCuI (10)N,N-dimethylglycine (20)K₂CO₃1,4-Dioxane398

Experimental Protocol: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-ones [1][3]

  • Reaction Setup: To a dried reaction vessel, add the 1-(2-bromobenzyl)azetidine-2-carboxamide substrate (1.0 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-one.

Palladium-Catalyzed Intramolecular C-N Coupling

Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are highly versatile and widely used for the synthesis of nitrogen-containing heterocycles, including 1,4-benzodiazepines.[4][5][6][7][8] These methods often exhibit high functional group tolerance and catalytic efficiency.

General Reaction Scheme:

reactant Aryl Halide Precursor product 1,4-Diazepine Derivative reactant->product Intramolecular Buchwald-Hartwig Amination catalyst [Pd catalyst] Ligand, Base

Figure 2: General workflow for palladium-catalyzed intramolecular C-N coupling.

Quantitative Data Summary:

The following table summarizes the conditions for the palladium-catalyzed synthesis of substituted 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates.[9]

Entry2-Aminobenzylamine (1a) (equiv)Propargylic Carbonate (2a) (equiv)Catalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
11.01.3Pd(PPh₃)₄ (10)Dioxane32585

Experimental Protocol: Synthesis of Substituted 1,4-Benzodiazepines [9]

  • Reaction Setup: To a stirred solution of the propargylic carbonate (1.3 equiv) in dioxane, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 25 °C for 3 hours.

  • Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the substituted 1,4-benzodiazepine.

Rhodium-Catalyzed Intramolecular Hydrofunctionalization

Rhodium catalysis offers an alternative pathway for the synthesis of 1,4-benzodiazepines, particularly for the construction of enantioenriched derivatives.[10][11] Asymmetric hydroamination of internal alkynes can lead to chiral 3-vinyl-1,4-benzodiazepines with high enantioselectivity.[10][11]

General Reaction Scheme:

reactant Alkyne/Allene Precursor product Chiral 1,4-Diazepine reactant->product Asymmetric Intramolecular Hydroamination catalyst [Rh catalyst] Chiral Ligand

Figure 3: General workflow for rhodium-catalyzed asymmetric hydroamination.

Quantitative Data Summary:

The enantioselective rhodium-catalyzed hydroamination of (aminomethyl)aniline derivatives provides access to chiral 3-vinyl-1,4-benzodiazepines in good to excellent yields and enantioselectivities.[10][11]

SubstrateCatalyst (mol%)LigandSolventTime (h)Yield (%)ee (%)
(Aminomethyl)aniline derivative with internal alkyne[Rh(COD)₂]BF₄ (5)Chiral dieneDCE1680-9590-99

Experimental Protocol: Enantioselective Synthesis of 3-Vinyl-1,4-benzodiazepines [10][11]

  • Catalyst Preparation: In a glovebox, prepare the rhodium catalyst by mixing [Rh(COD)₂]BF₄ and the chiral diene ligand in the appropriate solvent (e.g., 1,2-dichloroethane - DCE).

  • Reaction Setup: To a solution of the (aminomethyl)aniline derivative substrate in DCE, add the prepared catalyst solution under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature for 16 hours or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-vinyl-1,4-benzodiazepine.

Intramolecular C-N bond coupling is a robust and versatile strategy for the synthesis of 1,4-diazepines. The choice of catalyst system—copper, palladium, or rhodium—allows for the synthesis of a wide array of derivatives with varying substitution patterns and stereochemistry. The protocols outlined in this document provide a foundation for researchers to explore and develop novel 1,4-diazepine-based compounds for applications in drug discovery and development.

References

Application of Benzyl 1,4-Diazepane-1-Carboxylate in Drug Discovery: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 1,4-diazepane-1-carboxylate and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. The seven-membered diazepine ring offers a flexible yet constrained conformation, enabling effective interaction with a variety of biological targets. This versatility has led to its application in the development of therapeutics for a range of conditions, from insomnia to thrombosis and neurological disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable chemical entity.

Key Application Areas and Mechanisms of Action

The this compound scaffold has been successfully employed in the discovery of potent and selective modulators of several key drug targets.

Orexin Receptor Antagonism for Insomnia

One of the most prominent applications of a derivative of this scaffold is in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The (R)-5-methyl-1,4-diazepane moiety, derived from (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is a crucial component of Suvorexant. Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors. By blocking these receptors, Suvorexant suppresses the wake drive, thereby promoting sleep.

Orexin Receptor Signaling Pathway

orexin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A/B Orexin-A/B OX1R/OX2R Orexin Receptors (OX1R/OX2R) Orexin-A/B->OX1R/OX2R Gq_protein Gq OX1R/OX2R->Gq_protein activates Suvorexant Suvorexant Suvorexant->OX1R/OX2R Antagonist PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Neuronal_Excitation Increased Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Orexin receptor signaling pathway and the inhibitory action of Suvorexant.
Factor Xa Inhibition for Anticoagulation

Derivatives of 1,4-diazepane have been investigated as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] FXa is a serine protease that catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin clot formation. By inhibiting FXa, these compounds can effectively prevent thrombosis and are being explored as novel anticoagulants.[1]

Factor Xa in the Coagulation Cascade

coagulation_cascade Intrinsic_Pathway Intrinsic Pathway (Contact Activation) Factor_X Factor_X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Extrinsic_Pathway->Factor_X Factor_Xa Factor_Xa Factor_X->Factor_Xa Activation Prothrombin Prothrombin Factor_Xa->Prothrombin cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Diazepane_Inhibitor 1,4-Diazepane Derivative Diazepane_Inhibitor->Factor_Xa Inhibition

Simplified coagulation cascade showing the central role of Factor Xa and its inhibition.
Sigma Receptor Modulation for Neurological and Psychiatric Disorders

The 1,4-diazepane scaffold has been utilized to develop ligands for sigma receptors (σ1 and σ2), which are intracellular chaperone proteins involved in a variety of cellular functions. Modulators of sigma receptors have potential therapeutic applications in the treatment of neurodegenerative diseases, psychiatric disorders, and pain.

Sigma-1 Receptor Signaling

sigma1_signaling cluster_ligands Ligands cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Diazepane_Ligand 1,4-Diazepane Ligand Sigma1R Sigma-1 Receptor Diazepane_Ligand->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels modulates Ca_Signaling Ca2+ Signaling Modulation IP3R->Ca_Signaling Neuronal_Plasticity Neuronal Plasticity Ca_Signaling->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity Cell_Survival Cell Survival Neuronal_Plasticity->Cell_Survival

Overview of Sigma-1 receptor signaling and modulation by 1,4-diazepane ligands.
Other Therapeutic Areas

Derivatives of 1,4-diazepane have also shown promise in other therapeutic areas, including:

  • Anticancer Activity: Certain 1,4-benzodiazepine-2,5-dione derivatives have demonstrated potent anticancer activity by inhibiting protein synthesis.[2]

  • Antibacterial Activity: Some 1,4-diazepane derivatives act as efflux pump inhibitors in bacteria, restoring the efficacy of existing antibiotics.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the this compound scaffold.

Table 1: Factor Xa Inhibitory Activity of 1,4-Diazepane Derivatives

Compound IDModification on 1,4-Diazepane CoreIC₅₀ (nM) vs. Factor XaReference
13 (YM-96765)Substituted benzyl group at N-1 and other modifications6.8[1]

Table 2: Sigma Receptor Binding Affinity of 1,4-Diazepane Derivatives

Compound IDModification on 1,4-Diazepane CoreKᵢ (nM) vs. σ₁ ReceptorKᵢ (nM) vs. σ₂ ReceptorReference
2cBenzofuran substituted8Not specified[3]
2dQuinoline substituted19Not specified[3]
3c2,4-dimethyl substituted benzofuran828[3]

Table 3: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

Compound IDCancer Cell LineGI₅₀ (µM)Reference
11aAverage of 60 human cancer cell lines0.24[2]
9HCT-116 (Colon Carcinoma)16.19 ± 1.35[4]
9MCF-7 (Breast Adenocarcinoma)17.16 ± 1.54[4]

Experimental Protocols

Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (Key Intermediate for Suvorexant)

This protocol describes a general, illustrative synthesis. Specific reaction conditions and purification methods may require optimization.

Experimental Workflow for Synthesis

synthesis_workflow Start Start Step1 Step 1: Protection of (R)-3-aminobutanoic acid Start->Step1 Step2 Step 2: Coupling with N-benzylglycine ethyl ester Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Step4 Step 4: Intramolecular Cyclization Step3->Step4 Step5 Step 5: Reduction Step4->Step5 Step6 Step 6: Carbobenzyloxy Protection Step5->Step6 End End Product Step6->End

General workflow for the synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Materials:

  • (R)-3-aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-benzylglycine ethyl ester

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reducing agent (e.g., LiAlH₄)

  • Benzyl chloroformate (CbzCl)

  • Solvents (e.g., DCM, DMF, THF, Et₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Boc Protection of (R)-3-aminobutanoic acid

    • Dissolve (R)-3-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to adjust the pH.

    • Add Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(R)-3-aminobutanoic acid.

  • Step 2: Coupling Reaction

    • Dissolve Boc-(R)-3-aminobutanoic acid, N-benzylglycine ethyl ester, HATU, and HOBt in an anhydrous solvent like DMF.

    • Add DIPEA to the mixture and stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with NaHCO₃ solution and brine, then dry and concentrate to obtain the coupled product.

  • Step 3: Boc Deprotection

    • Dissolve the coupled product in DCM.

    • Add TFA and stir at room temperature for a few hours.

    • Remove the solvent and TFA under reduced pressure.

  • Step 4: Intramolecular Cyclization

    • Dissolve the deprotected intermediate in a suitable solvent and treat with a base to facilitate intramolecular cyclization to the corresponding diazepanedione.

  • Step 5: Reduction of the Diazepanedione

    • In an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Add a solution of the diazepanedione in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and aqueous NaOH.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic layer to yield (R)-1-benzyl-5-methyl-1,4-diazepane.[5]

  • Step 6: Cbz Protection

    • Dissolve (R)-1-benzyl-5-methyl-1,4-diazepane in a solvent such as DCM.

    • Add a base (e.g., triethylamine or DIPEA).

    • Add CbzCl dropwise at 0 °C and stir at room temperature.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Factor Xa Inhibition Assay (Chromogenic)

This protocol is a general guideline for a chromogenic assay to determine the IC₅₀ of a test compound against Factor Xa.[6][7][8][9]

Materials:

  • Human Factor Xa

  • Factor Xa substrate (a chromogenic peptide, e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl₂)

  • Test compound (1,4-diazepane derivative)

  • Positive control inhibitor (e.g., Rivaroxaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of Human Factor Xa in the assay buffer.

    • Prepare a solution of the chromogenic substrate in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the test compound dilutions to the respective wells.

    • Add the positive control and a vehicle control (e.g., DMSO) to separate wells.

    • Add the Factor Xa solution to all wells except for the blank.

    • Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

Sigma-1 Receptor Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.[10][11][12][13]

Materials:

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinant (e.g., haloperidol)

  • Test compound (1,4-diazepane derivative)

  • 96-well microplate

  • Filter mats (e.g., GF/B)

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kₑ value.

  • Assay Protocol:

    • In a 96-well microplate, combine the membrane preparation, assay buffer, and either the test compound, vehicle, or the non-specific binding determinant.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

    • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of 1,4-diazepane derivatives on cancer cell lines.[14][15]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (1,4-diazepane derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized for specific experimental conditions and laboratory safety guidelines.

References

Application Notes & Protocols: Protecting Group Strategies for 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, and anticancer agents.[1][2] The synthesis of complex molecules based on this seven-membered ring often requires precise control over the functionalization of its two nitrogen atoms. The symmetrical nature of the parent 1,4-diazepane ring presents a significant challenge, making selective mono- or unsymmetrical di-functionalization difficult without a robust protecting group strategy.[3]

These application notes provide a detailed overview of common protecting group strategies for the synthesis of 1,4-diazepane derivatives, focusing on the use of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA) groups. The principles of orthogonal protection, which allow for the selective removal of one group in the presence of others, are highlighted as a key strategy for the sequential modification of the diazepane core.[3][4]

Overview of Protecting Group Strategies

The selective functionalization of the 1,4-diazepane nitrogens is achieved through three primary strategies:

  • Mono-protection: This approach is essential for introducing a single, unique substituent onto the diazepane ring. It is typically achieved by carefully controlling the stoichiometry of the protecting group reagent.[3]

  • Symmetrical Di-protection: In this strategy, both nitrogen atoms are protected with the same group, which is useful when subsequent reactions are desired at other positions of the scaffold or when the final product requires symmetrical substitution on the nitrogens.

  • Orthogonal Di-protection: This is the most versatile strategy for creating unsymmetrical 1,4-diazepane derivatives. It involves protecting the two nitrogen atoms with groups that can be removed under distinct, non-interfering chemical conditions.[3][4] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used together, allowing for the selective deprotection and functionalization of one nitrogen at a time.[5]

Orthogonal_Protection_Strategy Start 1,4-Diazepane DiProtected N-Boc, N'-Cbz 1,4-Diazepane Start->DiProtected Step 1: Boc Protection Step 2: Cbz Protection invis1 DiProtected->invis1 invis2 DiProtected->invis2 MonoBoc N-Boc 1,4-Diazepane FuncBoc Functionalized N-Boc Derivative MonoBoc->FuncBoc R-X MonoCbz N-Cbz 1,4-Diazepane FuncCbz Functionalized N-Cbz Derivative MonoCbz->FuncCbz R'-Y invis1->MonoBoc Deprotection 1 (Hydrogenolysis) invis2->MonoCbz Deprotection 2 (Acidolysis)

Caption: Orthogonal strategy for selective functionalization.

Protecting Groups and Reaction Conditions

The choice of protecting group is dictated by its stability to various reaction conditions and the mildness of its removal. Boc, Cbz, and TFA are commonly employed due to their differing cleavage conditions, providing a versatile toolkit for the synthetic chemist.[3]

Data Presentation

The following tables summarize the typical conditions for the introduction and cleavage of these key protecting groups on a 1,4-diazepane scaffold.

Table 1: Conditions for Introduction of Protecting Groups

Protecting Group Reagent Base Solvent Temperature (°C) Time (h)
Boc Di-tert-butyl dicarbonate (Boc₂O) Et₃N or NaHCO₃ Dichloromethane (DCM) 0 to RT 1 - 12
Cbz Benzyl chloroformate (Cbz-Cl) Et₃N or NaHCO₃ Dichloromethane (DCM) 0 to RT Overnight

| TFA | Trifluoroacetic anhydride (TFAA) | Et₃N or Pyridine | Dichloromethane (DCM) | 0 to RT | 1 - 4 |

Table 2: Conditions for Cleavage of Protecting Groups

Protecting Group Reagent(s) Solvent Temperature (°C) Time (h) Notes
Boc 4 M HCl or Trifluoroacetic acid (TFA) Dioxane or DCM Room Temp 1 - 2 Yields the amine salt.[3][6]
Cbz H₂, 10% Palladium on Carbon (Pd/C) Methanol or Ethanol Room Temp 2 - 16 Catalytic hydrogenation.[3][5]

| TFA | Potassium carbonate (K₂CO₃) | Methanol / Water | Room Temp | 2 - 4 | Mild basic conditions.[3] |

Protecting_Group_Selection start Desired Functionalization? mono Mono-Functionalization start->mono Single Site di Di-Functionalization start->di Both Sites mono_strat Use Mono-Protection Strategy (e.g., 1 eq. Boc₂O) mono->mono_strat di_type Symmetrical or Unsymmetrical? di->di_type sym Symmetrical di_type->sym Same R Group unsym Unsymmetrical di_type->unsym Different R Groups sym_strat Use Di-Protection Strategy (e.g., >2 eq. Cbz-Cl) sym->sym_strat unsym_strat Use Orthogonal Strategy (e.g., Boc and Cbz) unsym->unsym_strat

Caption: Logic for selecting a protecting group strategy.

Experimental Protocols

The following protocols are adapted for the synthesis of protected 6,6-difluoro-1,4-diazepane and serve as a general guideline.[3] Researchers may need to optimize conditions for their specific substrates.

Protocol 1: Mono-Boc Protection
  • Materials:

    • 6,6-difluoro-1,4-diazepane (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Dichloromethane (DCM)

    • Deionized water, Sodium Hydroxide solution

    • Ethyl ether, Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 6,6-difluoro-1,4-diazepane in DCM.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with deionized water.

    • Wash the aqueous layer with ethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with sodium hydroxide solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.[3]

Protocol 2: Di-Cbz Protection
  • Materials:

    • 6,6-difluoro-1,4-diazepane (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (2.2 eq)

    • Triethylamine (Et₃N) (2.2 eq) or Sodium Bicarbonate (excess)

    • Dichloromethane (DCM)

    • Water, Brine, Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 6,6-difluoro-1,4-diazepane in DCM.

    • Add triethylamine or sodium bicarbonate.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

    • Quench the reaction with water or saturated sodium bicarbonate solution.

    • Separate the organic layer and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 3: Orthogonal Protection (Mono-Boc, Mono-Cbz)

This protocol assumes the starting material is mono-Boc protected 1,4-diazepane.

  • Materials:

    • Mono-Boc-6,6-difluoro-1,4-diazepane (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Triethylamine (Et₃N) (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve mono-Boc-6,6-difluoro-1,4-diazepane in DCM and add triethylamine.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Follow quenching and workup steps as described in Protocol 2 (steps 5-8).[3]

Protocol 4: Boc Group Deprotection (Acidolysis)
  • Materials:

    • Boc-protected 1,4-diazepane

    • 4 M HCl in dioxane OR Trifluoroacetic acid (TFA) in DCM (1:1 v/v)

  • Procedure:

    • Dissolve the Boc-protected compound in the acidic solution (HCl/dioxane or TFA/DCM).

    • Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.[3]

Protocol 5: Cbz Group Deprotection (Hydrogenolysis)
  • Materials:

    • Cbz-protected 1,4-diazepane

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) source (balloon or Parr shaker)

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol or ethanol.

    • Add the Pd/C catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir vigorously at room temperature until the reaction is complete (typically 2-16 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the free amine.[3]

Protocol 6: TFA Group Deprotection (Mild Base)
  • Materials:

    • TFA-protected 1,4-diazepane

    • Potassium carbonate (K₂CO₃) (2-3 eq)

    • Methanol and Water mixture

  • Procedure:

    • Dissolve the TFA-protected compound in a mixture of methanol and water.

    • Add potassium carbonate.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once complete, remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford the deprotected amine.[3]

Experimental_Workflow start Start: 1,4-Diazepane, Boc₂O, Et₃N, DCM dissolve 1. Dissolve diazepane in DCM 2. Add Et₃N start->dissolve cool 3. Cool to 0 °C dissolve->cool add_boc 4. Add Boc₂O dropwise cool->add_boc react 5. Stir at RT for 1h (Monitor by LC-MS) add_boc->react workup Workup react->workup quench 6. Dilute with H₂O workup->quench wash 7. Wash with Ether (Removes Di-Boc) quench->wash basify 8. Adjust aqueous pH > 12 wash->basify extract 9. Extract with DCM (3x) basify->extract dry 10. Dry, Filter, Concentrate extract->dry end End: Mono-Boc-1,4-Diazepane dry->end

Caption: Experimental workflow for mono-Boc protection.

Conclusion

The protecting group strategies outlined in this document provide a robust framework for the selective synthesis and functionalization of 1,4-diazepane derivatives. The strategic application of Boc, Cbz, and TFA protecting groups, particularly in an orthogonal manner, offers the flexibility required for complex, multi-step synthetic routes common in drug discovery and development.[3] The provided protocols serve as a reliable starting point for researchers, enabling the efficient construction of novel and diverse libraries of 1,4-diazepane-based compounds for biological evaluation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Diazepane Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric synthesis of chiral diazepane carboxylates, valuable scaffolds in medicinal chemistry and drug discovery. The methodologies presented focus on achieving high enantioselectivity and yield, providing a practical guide for the synthesis of these important compounds.

Introduction

Chiral diazepane carboxylates are seven-membered heterocyclic structures that are of significant interest in the development of novel therapeutics. The stereochemistry of these molecules often plays a crucial role in their biological activity. Therefore, the development of robust and efficient asymmetric syntheses is paramount. This document outlines a key palladium-catalyzed methodology for the enantioselective synthesis of substituted 1,4-diazepan-5-ones, which can be precursors to chiral diazepane carboxylates, and a procedure for the synthesis of a related benzodiazepine carboxylate that can be conceptually adapted.

Key Synthetic Strategy: Palladium-Catalyzed Asymmetric Allylic Alkylation

A highly effective method for the asymmetric synthesis of chiral 1,4-diazepan-5-ones involves a palladium-catalyzed decarboxylative allylic alkylation. This reaction establishes a quaternary stereocenter with high enantioselectivity.

Reaction Scheme:

A representative reaction involves the allylic alkylation of a 1,4-diazepan-5-one substrate using a palladium catalyst and a chiral ligand.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Product Reactant1 1,4-Diazepan-5-one Reaction Pd-catalyzed Asymmetric Allylic Alkylation Reactant1->Reaction Reactant2 Allylic Carbonate Reactant2->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand Chiral Ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand) Ligand->Reaction Product Chiral gem-disubstituted 1,4-Diazepan-5-one Reaction->Product

Caption: General workflow for the Pd-catalyzed asymmetric allylic alkylation.

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various 1,4-diazepan-5-ones.[1] High yields and excellent enantioselectivities are achieved for a range of substrates.

EntryAllylic CarbonateProductYield (%)ee (%)
1Phenyl3a>9995
24-MeO-Ph3b9894
34-CF₃-Ph3c9593
42-Naphthyl3d9792
5Furyl3e9690

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones[1]

This protocol describes the general procedure for the enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones.

Materials:

  • 1,4-Diazepan-5-one substrate (1.0 equiv)

  • Allylic carbonate (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • (R,R)-ANDEN-phenyl Trost ligand (5.0 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 1,4-diazepan-5-one substrate, Pd₂(dba)₃, and the chiral ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the allylic carbonate to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC or LC-MS analysis until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral 1,4-diazepan-5-one.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G start Start step1 1. Add reactants & catalyst to Schlenk flask start->step1 step2 2. Purge with inert gas step1->step2 step3 3. Add anhydrous solvent step2->step3 step4 4. Add allylic carbonate step3->step4 step5 5. Stir at room temperature step4->step5 step6 6. Monitor reaction progress step5->step6 step7 7. Concentrate the mixture step6->step7 Reaction complete step8 8. Purify by column chromatography step7->step8 step9 9. Analyze enantiomeric excess step8->step9 end End step9->end

Caption: Experimental workflow for asymmetric allylic alkylation.

Protocol 2: Synthesis of a Functionalized Benzodiazepine Carboxylate[2]

This protocol details the synthesis of a methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][2][3]diazepine-4-carboxylate, which demonstrates a method for introducing a carboxylate group onto a related heterocyclic scaffold.

Materials:

  • 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one (1.0 equiv)

  • Methyl chloroformate (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the starting azetidine-fused 1,4-benzodiazepine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl chloroformate to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired benzodiazepine carboxylate.

Signaling Pathway/Logical Relationship

The enantioselectivity of the palladium-catalyzed allylic alkylation is determined by the chiral ligand, which creates a chiral environment around the palladium center. The substrate approaches the palladium complex in a specific orientation, leading to the preferential formation of one enantiomer.

G Pd Pd(0) Intermediate Chiral π-Allyl Pd Complex Pd->Intermediate Ligand Chiral Ligand Ligand->Intermediate Allyl Allylic Carbonate Allyl->Intermediate Nucleophile Diazepanone Enolate Selectivity Enantioselective Attack Nucleophile->Selectivity Intermediate->Selectivity Product_R (R)-Product Product_S (S)-Product Selectivity->Product_R Disfavored Pathway Selectivity->Product_S Favored Pathway

Caption: Simplified mechanism illustrating enantioselection.

Conclusion

The protocols and data presented here provide a strong foundation for the asymmetric synthesis of chiral diazepane carboxylates and their precursors. The palladium-catalyzed methodology, in particular, offers a reliable route to these valuable compounds with high levels of stereocontrol. These methods are anticipated to be highly beneficial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note: Scale-Up Synthesis of Benzyl 1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of benzyl 1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described method focuses on a two-step synthetic sequence involving the formation of a bis-sulfonamide protected diazepane, followed by selective deprotection and subsequent N-benzoxycarbonylation. This approach ensures high purity and yield, suitable for large-scale production. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

1,4-Diazepane derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The protection of one of the nitrogen atoms of the 1,4-diazepane ring with a benzyl carbamate group allows for selective functionalization of the second nitrogen, making it a valuable intermediate. This document provides a detailed methodology for the scale-up synthesis of this intermediate, addressing the challenges associated with large-scale production, such as purification and handling of reagents.

Overall Reaction Scheme

cluster_0 Step 1: Bis-Sulfonylation cluster_1 Step 2: Selective Deprotection & Benzoxycarbonylation 1,4-Diazepane 1,4-Diazepane Bis_Ts_Diazepane 1,4-Bis(tosyl)-1,4-diazepane 1,4-Diazepane->Bis_Ts_Diazepane TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine, CH2Cl2 Mono_Ts_Diazepane 1-Tosyl-1,4-diazepane Bis_Ts_Diazepane->Mono_Ts_Diazepane HBr_AcOH HBr in Acetic Acid Final_Product This compound Mono_Ts_Diazepane->Final_Product CbzCl Benzyl Chloroformate (CbzCl) Na2CO3, Toluene/H2O

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were of commercial grade and used without further purification. Solvents were of ACS grade. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with potassium permanganate.

Step 1: Synthesis of 1,4-Bis(p-toluenesulfonyl)-1,4-diazepane

A 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel was charged with 1,4-diazepane (1.00 kg, 9.98 mol) and dichloromethane (10 L). The solution was cooled to 0-5 °C in an ice-water bath. Pyridine (2.02 L, 24.95 mol) was added, followed by the portion-wise addition of p-toluenesulfonyl chloride (4.19 kg, 21.96 mol) over 2 hours, maintaining the internal temperature below 10 °C. The reaction mixture was stirred at room temperature for 18 hours. The reaction was then quenched by the slow addition of water (5 L). The organic layer was separated, washed with 1 M HCl (2 x 3 L), saturated aqueous NaHCO₃ solution (3 L), and brine (3 L). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude solid was triturated with methanol (5 L), filtered, and dried in a vacuum oven at 50 °C to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazepane as a white solid.

Step 2: Synthesis of this compound

A 50 L glass-lined reactor was charged with 1,4-bis(p-toluenesulfonyl)-1,4-diazepane (3.50 kg, 8.57 mol) and a 33% solution of hydrobromic acid in acetic acid (17.5 L). The mixture was heated to 70 °C and stirred for 12 hours. The reaction mixture was cooled to room temperature and slowly poured into a stirred mixture of ice (15 kg) and water (15 L). The precipitated solid (p-toluenesulfonic acid) was removed by filtration. The filtrate was cooled to 0-5 °C, and the pH was adjusted to >12 by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

To the resulting aqueous solution of crude 1-tosyl-1,4-diazepane, toluene (15 L) was added, followed by sodium carbonate (1.82 kg, 17.14 mol). The biphasic mixture was stirred vigorously and cooled to 0-5 °C. Benzyl chloroformate (1.61 L, 11.14 mol) was added dropwise over 2 hours, maintaining the temperature below 10 °C. The reaction was stirred at room temperature for 6 hours. The organic layer was separated, and the aqueous layer was extracted with toluene (2 x 5 L). The combined organic layers were washed with water (5 L) and brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude oil was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Data Presentation

StepStarting MaterialReagentsSolventTemp (°C)Time (h)ProductYield (%)Purity (HPLC)
11,4-Diazepanep-Toluenesulfonyl chloride, PyridineDichloromethane0-25181,4-Bis(tosyl)-1,4-diazepane85>98%
2a1,4-Bis(tosyl)-1,4-diazepane33% HBr in Acetic AcidAcetic Acid70121-Tosyl-1,4-diazepane--
2b1-Tosyl-1,4-diazepane (crude)Benzyl Chloroformate, Na₂CO₃Toluene/Water0-256This compound75 (over 2 steps)>97%

Visualizations

Experimental Workflow

cluster_prep Step 1: Preparation of Bis-Tosyl Protected Diazepane cluster_deprotection Step 2: Deprotection and Benzoxycarbonylation A Charge 1,4-Diazepane and CH2Cl2 to Reactor B Cool to 0-5 °C A->B C Add Pyridine B->C D Add p-Toluenesulfonyl Chloride C->D E Stir at Room Temperature for 18h D->E F Aqueous Workup E->F G Isolate and Dry Product F->G H Charge Bis-Tosyl Diazepane and HBr/AcOH G->H I Heat to 70 °C for 12h H->I J Quench with Ice/Water and Filter I->J K Basify with NaOH J->K L Add Toluene and Na2CO3 K->L M Add Benzyl Chloroformate at 0-5 °C L->M N Stir at Room Temperature for 6h M->N O Organic Workup and Concentration N->O P Purify by Column Chromatography O->P

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. The two-step approach allows for good control over the reaction and facilitates purification on a large scale. The presented data demonstrates high yields and purity, making this procedure suitable for implementation in a drug development setting. Further optimization of the purification step, such as crystallization, could be explored to avoid chromatography on a manufacturing scale.

Application Notes and Protocols: 1-benzyl-1,4-diazepane as an Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in bacteria is a significant global health threat, often mediated by the overexpression of efflux pumps that expel antibiotics from the cell, rendering them ineffective.[1][2][3] Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism by restoring the efficacy of existing antibiotics.[2][4][5] This document provides detailed application notes and experimental protocols for the use of 1-benzyl-1,4-diazepane (1-BD), a compound identified as an inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps in Gram-negative bacteria such as Escherichia coli.[1][6][7]

1-benzyl-1,4-diazepane, also known as 1-benzyl-1,4-homopiperazine, has been shown to potentiate the activity of several antibiotics, including levofloxacin, by inhibiting efflux pumps like AcrAB-TolC.[1] Its mechanism of action appears to be multifactorial, involving not only the direct inhibition of efflux but also an increase in membrane permeability and a decrease in the transcription of efflux pump genes.[1][6][7]

Data Presentation

The efficacy of 1-benzyl-1,4-diazepane as an efflux pump inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies on its activity in E. coli strains with varying levels of efflux pump expression.

Table 1: Adjuvant Effect of 1-benzyl-1,4-diazepane on Antibiotic Activity in E. coli Strains [1]

E. coli StrainAntibioticMIC (µg/mL) without EPIMIC (µg/mL) with 1-BD (0.4 mg/mL)Antibiotic Activity Gain (Fold Increase)
1-DC14PS (AcrAB overexpressing)Levofloxacin1628
1-DC14PS (AcrAB overexpressing)Chloramphenicol128324
1-DC14PS (AcrAB overexpressing)Tetracycline64164
1-DC14PS (AcrAB overexpressing)Rifampicin256644
2-DC14PS (AcrEF overexpressing)Levofloxacin818
2-DC14PS (AcrEF overexpressing)Chloramphenicol64164
2-DC14PS (AcrEF overexpressing)Tetracycline3284
2-DC14PS (AcrEF overexpressing)Rifampicin128324
3-AG100MKX (AcrAB overexpressing)Levofloxacin40.58
3-AG100MKX (AcrAB overexpressing)Chloramphenicol3284
3-AG100MKX (AcrAB overexpressing)Tetracycline1644
3-AG100MKX (AcrAB overexpressing)Rifampicin64164

Table 2: Effect of 1-benzyl-1,4-diazepane on Ethidium Bromide Accumulation in E. coli [1]

E. coli StrainConditionRelative Final Fluorescence (RFF)
1-DC14PS (AcrAB overexpressing)No EPI1.00
1-DC14PS (AcrAB overexpressing)With 1-BD1.50
2-DC14PS (AcrEF overexpressing)No EPI1.00
2-DC14PS (AcrEF overexpressing)With 1-BD1.65
3-AG100MKX (AcrAB overexpressing)No EPI1.00
3-AG100MKX (AcrAB overexpressing)With 1-BD1.45
ΔacrAB (AcrAB deficient)No EPI2.50
ΔacrAB (AcrAB deficient)With 1-BD2.55

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Antibiotic Potentiation (Checkerboard Assay)

This protocol determines the MIC of an antibiotic in the presence and absence of 1-benzyl-1,4-diazepane to quantify its potentiating effect.[8][9][10][11][12]

Materials:

  • Bacterial strains (e.g., E. coli overexpressing efflux pumps)

  • Mueller-Hinton broth (MHB)

  • Antibiotics of interest (e.g., levofloxacin, chloramphenicol)

  • 1-benzyl-1,4-diazepane (1-BD)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the desired bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Reagents: Prepare stock solutions of the antibiotic and 1-BD in an appropriate solvent. Create serial twofold dilutions of the antibiotic and 1-BD in MHB in separate 96-well plates.

  • Checkerboard Setup:

    • Dispense 50 µL of MHB into each well of a new 96-well plate.

    • Add 50 µL of each antibiotic dilution along the columns.

    • Add 50 µL of each 1-BD dilution along the rows. This creates a matrix of antibiotic and 1-BD concentrations.

    • Include control wells with antibiotic alone, 1-BD alone, and no drug.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy.

Protocol 2: Ethidium Bromide Accumulation Assay

This fluorometric assay measures the intracellular accumulation of ethidium bromide (EtBr), a substrate of many efflux pumps, to assess the inhibitory effect of 1-BD.[13][14][15][16][17]

Materials:

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • 1-benzyl-1,4-diazepane (1-BD)

  • Glucose

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup:

    • In a 96-well black microplate, add the bacterial suspension.

    • Add 1-BD to the test wells at the desired concentration.

    • Add EtBr to all wells at a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).

    • Monitor the fluorescence in real-time. An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells.

    • To initiate efflux, add glucose (final concentration 0.4%) to energize the pumps and observe the change in fluorescence. The presence of an effective EPI like 1-BD will result in a slower decrease or sustained high fluorescence compared to the control without the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating 1-benzyl-1,4-diazepane as an efflux pump inhibitor.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., E. coli) mic_assay MIC Determination (Checkerboard Assay) bacterial_culture->mic_assay etbr_assay Ethidium Bromide Accumulation Assay bacterial_culture->etbr_assay antibiotic_prep Antibiotic Stock Preparation antibiotic_prep->mic_assay epi_prep 1-BD Stock Preparation epi_prep->mic_assay epi_prep->etbr_assay mic_analysis Determine MIC & Antibiotic Potentiation mic_assay->mic_analysis etbr_analysis Quantify EtBr Accumulation/Efflux etbr_assay->etbr_analysis

Caption: Experimental workflow for evaluating 1-benzyl-1,4-diazepane.

signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membranes efflux_pump Efflux Pump (e.g., AcrAB-TolC) antibiotic_out Antibiotic efflux_pump->antibiotic_out effluxes antibiotic_in Antibiotic antibiotic_in->efflux_pump substrate of target Intracellular Target antibiotic_in->target inhibits epi 1-benzyl-1,4-diazepane (1-BD) epi->efflux_pump inhibits

Caption: Mechanism of action of 1-benzyl-1,4-diazepane as an EPI.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl 1,4-diazepane-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the mono-N-protection of 1,4-diazepane (also known as homopiperazine) using benzyl chloroformate (Cbz-Cl). This reaction selectively acylates one of the secondary amine groups.

Q2: What are the primary challenges in this synthesis?

A2: The main challenge is achieving high selectivity for the mono-protected product. Due to the symmetrical nature of 1,4-diazepane, a significant side product is the di-protected species, 1,4-bis(benzyloxycarbonyl)-1,4-diazepane. Over-reaction reduces the yield of the desired mono-protected compound and complicates purification.

Q3: Why is temperature control important during the addition of benzyl chloroformate?

A3: The reaction of benzyl chloroformate with the amine is exothermic. Maintaining a low temperature (typically 0 °C) helps to control the reaction rate, which can improve selectivity for the mono-protected product over the di-protected byproduct.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol in dichloromethane or hexanes), is effective in separating the mono-Cbz product from unreacted diamine and the di-Cbz byproduct.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Over-protection leading to the di-Cbz byproduct.Use a slight excess of 1,4-diazepane relative to benzyl chloroformate. Add the benzyl chloroformate solution dropwise at a low temperature (0 °C) to control the reaction rate.
Incomplete reaction.Ensure the reaction is stirred for a sufficient amount of time after the addition of benzyl chloroformate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup or purification.During the aqueous workup, ensure the pH of the aqueous layer is basic (>12) before extraction to maximize the recovery of the amine product in the organic phase. Optimize the solvent system for column chromatography to ensure good separation and minimize product loss.
Presence of Di-Cbz Byproduct Reaction conditions favor di-protection.In addition to slow, cooled addition of Cbz-Cl, consider using a less reactive protecting agent or a different solvent system that may favor mono-protection.
Incorrect stoichiometry.Carefully measure the equivalents of benzyl chloroformate used. It should be one equivalent or slightly less relative to the 1,4-diazepane.
Difficulty in Purification Poor separation between mono- and di-Cbz products.Use a long silica gel column and a shallow solvent gradient during chromatography to improve resolution. A mixture of dichloromethane and methanol or ethyl acetate and hexanes often provides good separation.
Product is an oil and difficult to handle.The product is often isolated as an oil. If a solid is required for subsequent steps, consider converting it to a salt (e.g., hydrochloride) which may be crystalline.

Experimental Protocols

Standard Protocol for Mono-Cbz Protection of 1,4-Diazepane

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) or an excess of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation
Parameter Typical Value Notes
Yield 40-60%Yields can vary significantly based on reaction scale and purification efficiency.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Purification Method Silica Gel ChromatographyGradient elution (e.g., 0-10% Methanol in Dichloromethane).
Physical Appearance Colorless to pale yellow oil

Visualizations

Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for this compound Diazepane 1,4-Diazepane MonoCbz This compound (Desired Product) Diazepane->MonoCbz 1. Cbz-Cl, Base, Solvent 2. Workup & Purification DiCbz 1,4-Bis(benzyloxycarbonyl)-1,4-diazepane (Byproduct) Diazepane->DiCbz Over-reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->MonoCbz CbzCl->DiCbz Base Base (e.g., Et3N) Base->MonoCbz Solvent Solvent (e.g., DCM) Solvent->MonoCbz

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Stoichiometry (Diazepane ≥ Cbz-Cl) Start->Check_Stoichiometry Check_Stoichiometry->Start Adjust Reagents Check_Temp Confirm Temperature Control (Addition at 0 °C) Check_Stoichiometry->Check_Temp Stoichiometry Correct Check_Temp->Start Improve Cooling Check_Reaction_Time Monitor Reaction Progress (TLC/LC-MS) Check_Temp->Check_Reaction_Time Temperature Controlled Check_Reaction_Time->Start Adjust Time Optimize_Purification Optimize Column Chromatography Check_Reaction_Time->Optimize_Purification Reaction Complete Consider_Alt_Conditions Consider Alternative Base/Solvent Optimize_Purification->Consider_Alt_Conditions Separation Still Poor Success Improved Yield and Purity Optimize_Purification->Success Purification Optimized Consider_Alt_Conditions->Start

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Chiral Resolution of Racemic Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate. This compound is a key intermediate in the synthesis of Suvorexant, an insomnia treatment, making the efficient separation of its enantiomers critical.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate?

A1: The two main reported methods are classical diastereomeric salt resolution and cocrystal formation.

  • Diastereomeric Salt Resolution: This method involves reacting the racemic mixture with a chiral resolving agent, such as 2,3-dibenzoyl D-tartaric acid (DBTA), to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2]

  • Cocrystal Formation: A more recent method involves the formation of a cocrystal between one enantiomer and a chiral cocrystal former. For this specific compound, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is used to selectively form a cocrystal with (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride.[1]

Q2: Which enantiomer is required for the synthesis of the active pharmaceutical ingredient (API) Suvorexant?

A2: The (R)-enantiomer, specifically (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is the pivotal intermediate required for the synthesis of Suvorexant.[1][2] The precise (R)-configuration is essential for the drug's efficacy.[2]

Q3: What are the advantages of the cocrystal resolution method?

A3: The cocrystal method offers significant advantages, including the potential for higher enantiomeric excess (≥99% ee) in the final product.[1] An additional benefit is the straightforward recovery of the resolving agent, (R)-TED, during the dissociation step, which improves process efficiency and cost-effectiveness.[1]

Q4: How is the enantiomeric excess (ee) of the resolved product typically determined?

A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase (CSP) to separate the enantiomers, and the relative peak areas in the chromatogram are used to calculate the ee.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomeric Salt or Cocrystal
Possible Cause Solution
Incorrect Stoichiometry Carefully check the molar equivalents of the resolving agent. For the DBTA method, experiments have been run with both 0.5 and 1.0 equivalents, with different outcomes.[1] The cocrystal method with (R)-TED specifies a 1:1 molar ratio of the hydrochloride salt to (R)-TED.[1]
Suboptimal Solvent Choice The choice of solvent is critical for crystallization. Acetone is commonly used for the DBTA salt formation.[1] For the cocrystal method, acetonitrile is a preferred solvent.[1] Ensure the solvent is anhydrous and of high purity.
Precipitation is a stronger solvent than the mobile phase If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column frit when it mixes, causing blockages.[3] Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Inappropriate Cooling/Crystallization Rate Rapid cooling can lead to the trapping of impurities and the undesired enantiomer, reducing both yield and purity. Experiment with a slower, more controlled cooling profile to allow for selective crystallization.
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product
Possible Cause Solution
Co-crystallization of Both Diastereomers The undesired diastereomer may be crystallizing along with the desired one. Try different solvents or solvent mixtures to increase the solubility difference between the diastereomeric salts. Recrystallization of the obtained solid can also improve enantiomeric purity.
Incomplete Reaction Ensure the salt or cocrystal formation reaction has gone to completion before initiating crystallization. Monitor the reaction using an appropriate analytical technique like TLC or LC-MS.
Racemization While less common for this specific molecule under standard resolution conditions, ensure that the pH and temperature conditions used during the process (especially during the liberation of the free base from the salt) are not harsh enough to cause racemization.
Inaccurate ee Measurement Verify that the chiral HPLC/SFC method is optimized and validated. Poor resolution on the analytical column can lead to inaccurate ee calculations.
Issue 3: Poor Peak Resolution in Chiral HPLC Analysis
Possible Cause Solution
Suboptimal Mobile Phase The mobile phase composition is critical. Systematically adjust the ratio of solvents (e.g., n-Hexane:IPA) to optimize selectivity.[4] Sometimes, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.
Inappropriate Stationary Phase Not all chiral stationary phases (CSPs) work for all compounds. It is often necessary to screen several columns with different chemistries (e.g., polysaccharide-based phases like cellulose or amylose) to find the best one.[5][6]
Column Overload Injecting too concentrated a sample can lead to broad, overlapping peaks. Reduce the sample concentration and/or the injection volume.[4]
Degraded Column Performance Column performance can degrade over time due to contamination. Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove strongly adsorbed compounds.[3][4] For immobilized columns, flushing with DMF or THF might be possible.[3]

Data Summary

The following table summarizes reported quantitative data for the chiral resolution of benzyl 5-methyl-1,4-diazepane-1-carboxylate using DBTA.

MethodScaleResolving AgentSolventYieldEnantiomeric Excess (ee)Reference
Diastereomeric Salt Crystallization1.25 g1 eq. DBTAAcetone18%93.4%[1]
Diastereomeric Salt Crystallization7.26 g0.5 eq. DBTAAcetoneN/AN/A[1]

Experimental Protocols & Workflows

Protocol 1: Resolution via Diastereomeric Salt Formation with DBTA

This protocol is adapted from a reported small-scale experiment.[1]

  • Dissolution: Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq) in acetone.

  • Salt Formation: Add a solution of 2,3-dibenzoyl D-tartaric acid (DBTA) (1.0 eq) in acetone to the racemic mixture.

  • Crystallization: Allow the mixture to stir and crystallize. The diastereomeric salt of the desired enantiomer will preferentially precipitate.

  • Isolation: Filter the resulting solid and wash with a small amount of cold acetone to collect the diastereomeric salt.

  • Liberation of Free Base: Suspend the salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). Stir until all solids have dissolved.

  • Extraction: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

  • Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC method.

Protocol 2: Resolution via Cocrystallization with (R)-TED

This protocol is based on the patented process.[1]

  • Salt Formation: Prepare the hydrochloride salt of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate if starting from the free base.

  • Dissolution: Dissolve the racemic hydrochloride salt (1.0 eq) and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) (1.0 eq) in a suitable solvent, such as acetonitrile.[1]

  • Cocrystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to facilitate the selective crystallization of the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

  • Isolation: Isolate the cocrystal by filtration.

  • Dissociation: Dissociate the cocrystal by dissolving it in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution. This breaks the cocrystal and neutralizes the hydrochloride salt.

  • Extraction & Recovery: Separate the organic layer containing the enantiomerically pure free base. The aqueous layer can be treated to recover the (R)-TED resolving agent.

  • Analysis: Confirm the enantiomeric excess (ee) of the (R)-enantiomer, which is expected to be high (≥99%).[1]

Visualized Workflows

G cluster_input Start cluster_process Resolution Process cluster_output Outcome racemate Racemic (R/S) Amine add_ra Add Chiral Resolving Agent racemate->add_ra form_dia Form Diastereomeric Salts or Cocrystals (R-RA) and (S-RA) add_ra->form_dia crystallize Selective Crystallization form_dia->crystallize filter Filtration crystallize->filter solid Insoluble Salt/Cocrystal (e.g., R-RA) filter->solid Solid liquid Soluble Salt/Cocrystal (e.g., S-RA in filtrate) filter->liquid Filtrate liberate Liberate Free Amine solid->liberate pure_enantiomer Pure (R)-Enantiomer liberate->pure_enantiomer

Caption: General workflow for chiral resolution via crystallization.

G racemate Racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate dbta Add 2,3-dibenzoyl D-tartaric acid (DBTA) in Acetone racemate->dbta salts Mixture of Diastereomeric Salts: (R)-amine-DBTA (S)-amine-DBTA dbta->salts crystallize Fractional Crystallization salts->crystallize solid Precipitated Solid: (R)-amine-DBTA salt (Higher Purity) crystallize->solid filtrate Filtrate: Enriched in (S)-amine-DBTA salt crystallize->filtrate liberate Liberate free base (Aq. Base + Org. Solvent) solid->liberate final_product (R)-benzyl 5-methyl-1,4- diazepane-1-carboxylate liberate->final_product

Caption: Workflow for diastereomeric salt resolution using DBTA.

G racemate_hcl Racemic Amine Hydrochloride Salt ted Add (R)-TED in Acetonitrile racemate_hcl->ted mixture Solution containing: (R)-amine-HCl, (S)-amine-HCl, (R)-TED ted->mixture cocrystal Selective Cocrystallization mixture->cocrystal solid Solid Cocrystal: [(R)-amine-HCl] : [(R)-TED] cocrystal->solid filtrate Filtrate: Enriched in (S)-amine-HCl cocrystal->filtrate dissociate Dissociate Cocrystal (Aq. Base + Org. Solvent) solid->dissociate final_product Pure (R)-Amine dissociate->final_product recover_ted Recover (R)-TED dissociate->recover_ted

Caption: Workflow for chiral resolution via cocrystal formation.

References

Technical Support Center: Purification of Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of common diazepane intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for diazepane intermediates?

A1: The most common purification techniques for solid diazepane intermediates are recrystallization and column chromatography.[1][2][3] Recrystallization is often used to purify crude products and can yield high-purity materials.[4][5] Column chromatography is employed to separate the desired compound from closely related impurities or when recrystallization is ineffective.[1][2]

Q2: I am observing "oiling out" during the recrystallization of my diazepane intermediate. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can be addressed by several methods. You can try using a solvent with a lower boiling point or slowing down the cooling process. Additionally, concentrating the solution to a higher degree before cooling or inducing nucleation by scratching the inside of the flask or adding a seed crystal can be effective.[4]

Q3: No crystals are forming during my recrystallization attempt. What are the possible reasons and solutions?

A3: A lack of crystal formation can be due to several factors. The solution may be too dilute; in this case, you can concentrate it by evaporating some of the solvent. It's also possible that nucleation has not been initiated. This can be overcome by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of the pure compound. Ensuring the solution is cooled to a sufficiently low temperature, for instance, by using an ice bath, can also promote crystallization.[4]

Q4: My purified product still shows impurities after a single recrystallization. What are my options?

A4: If impurities persist after one recrystallization, you can perform a second recrystallization. If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[4] If recrystallization is still not effective, column chromatography is a powerful alternative for separating stubborn impurities.[2]

Q5: What are some common impurities I might encounter in the synthesis of diazepam and its intermediates?

A5: Process-related impurities are common in the synthesis of diazepam. These can include unreacted starting materials like 2-amino-5-chlorobenzophenone, as well as byproducts from side reactions.[1] For instance, in the synthesis of diazepam, potential impurities include 7-chloro-5-phenyl-1H-benzo[e][2][4]diazepin-2(3H)-one and 2-(methylamino)-5-chlorobenzophenone.[1]

Troubleshooting Guides

Recrystallization Issues
Problem EncounteredPotential CauseSuggested Solution
Oiling Out The solute is precipitating as a liquid instead of a solid.Use a solvent with a lower boiling point, or cool the solution more slowly.[4]
No Crystal Formation The solution is too dilute or nucleation has not occurred.Concentrate the solution by evaporating some solvent, or induce nucleation by scratching the flask or adding a seed crystal.[4]
Low Yield The compound is too soluble in the cold solvent or cooling is incomplete.Further concentrate the mother liquor and re-cool, or ensure the solution is thoroughly chilled in an ice bath.[4]
Impure Product Ineffective removal of impurities.Re-crystallize the product. For colored impurities, use activated carbon during the process.[4]
Column Chromatography Issues
Problem EncounteredPotential CauseSuggested Solution
Poor Separation Inappropriate solvent system (eluent).Modify the polarity of the eluent. A common mobile phase for diazepane intermediates is a mixture of ethyl acetate and hexane.[1]
Compound Stuck on Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent.
Tailing Peaks Secondary interactions between the compound and the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds.

Experimental Protocols

Protocol 1: Purification of 2-Amino-5-chlorobenzophenone by Recrystallization

This protocol details the purification of the key diazepam intermediate, 2-amino-5-chlorobenzophenone, using a mixed solvent system of ethanol and water.

Methodology:

  • Dissolution: In a 2-liter Erlenmeyer flask, dissolve approximately 70 g of crude 2-amino-5-chlorobenzophenone in 1 liter of hot 95% ethanol. Gentle heating and stirring will facilitate dissolution.[6]

  • Decolorization (Optional): If the solution is highly colored, add 10-15 g of activated carbon to the hot solution and swirl for a few minutes.[6]

  • Hot Filtration: Pre-heat a Büchner funnel and flask. Quickly filter the hot solution to remove any insoluble impurities or activated carbon.[6]

  • Crystallization: Transfer the hot filtrate to a clean flask and add 700 mL of hot deionized water. Cover the flask and allow it to cool slowly to room temperature.[6]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the yellow, plate-like crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold 50% ethanol-water solution.[6]

  • Drying: Dry the purified product in a vacuum oven.

ParameterValue
Crude Material 70 g of 2-amino-5-chlorobenzophenone[6]
Dissolving Solvent 1 L of hot 95% ethanol[6]
Precipitating Solvent 700 mL of hot deionized water[6]
Washing Solvent Cold 50% ethanol-water solution[6]
Expected Appearance Yellow, plate-like crystals[6]
Protocol 2: Purification of 2-Methylamino-5-chlorobenzophenone by Recrystallization

This protocol describes the purification of 2-methylamino-5-chlorobenzophenone, another key intermediate in diazepam synthesis, using methanol.

Methodology:

  • Dissolution: Place the crude 2-methylamino-5-chlorobenzophenone in an appropriately sized flask and add methanol. The weight ratio of methanol to crude product should be approximately 2.86:1.[7]

  • Heating: Heat the mixture to reflux with stirring until the solid completely dissolves.[7]

  • Crystallization: Allow the solution to cool, which will induce crystallization.[7]

  • Isolation: Filter the crystals and wash them with water.[7]

  • Drying: Dry the purified product at 60°C.[7]

ParameterValue
Solvent Methanol[7]
Solvent to Solute Ratio 2.86:1 (by weight)[7]
Drying Temperature 60°C[7]
Reported Purity 99.6% (by HPLC)[7]
Reported Yield 92%[7]
Protocol 3: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of diazepane intermediates using silica gel column chromatography.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of ethyl acetate and hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 3:7 ethyl acetate:hexane).[1] Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[1]

Visual Workflows

Recrystallization_Workflow start Crude Intermediate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Intermediate dry->end

Caption: A generalized workflow for the purification of diazepane intermediates by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Problem oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield solution_oiling Use Lower BP Solvent or Cool Slower oiling_out->solution_oiling Yes solution_no_crystals Concentrate Solution or Induce Nucleation no_crystals->solution_no_crystals Yes solution_low_yield Concentrate Mother Liquor or Ensure Thorough Cooling low_yield->solution_low_yield Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Diazepine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during diazepine ring synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of o-phenylenediamine (OPDA) with a ketone is giving low yields of the desired 1,5-benzodiazepine. What are the common issues?

A1: Low yields in this condensation reaction are a frequent problem and can stem from several factors:

  • Catalyst Choice: The selection of an acid catalyst is critical. While various catalysts like BF₃-etherate, polyphosphoric acid, and Yb(OTf)₃ can be used, solid acid catalysts such as zeolites (e.g., H-MCM-22) often provide higher selectivity and milder reaction conditions.[1][2] Many traditional catalysts can lead to side reactions, require long reaction times, or involve difficult workup procedures.[2]

  • Reaction Conditions:

    • Temperature: While some modern catalysts enable the reaction to proceed at room temperature, temperature is a key parameter to optimize.[1][2] Monitor the reaction at various temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and side product formation.[1]

    • Solvent: The solvent can significantly influence both the rate and selectivity of the reaction. Acetonitrile is a commonly used solvent that has shown good results with H-MCM-22 catalysts.[2][3]

  • Reactivity of Starting Materials: The inherent reactivity of your specific o-phenylenediamine and ketone substrates plays a major role. Low reactivity can lead to incomplete conversion.[1]

Troubleshooting Steps:

  • Evaluate Your Catalyst: If using a traditional Lewis or Brønsted acid, consider switching to a solid acid catalyst like H-MCM-22, which can be easily filtered off and often leads to cleaner reactions.[1][2]

  • Optimize Conditions: Systematically vary the temperature and reaction time, monitoring progress by Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant side products appear.[1]

  • Check Starting Material Purity: Ensure the purity of your o-phenylenediamine and ketone, as impurities can interfere with the reaction.

Q2: I am observing the formation of a dimer/oligomer instead of the seven-membered diazepine ring. How can I prevent this?

A2: Dimerization can occur, particularly in syntheses aiming for specific macrocyclic structures or under conditions that favor intermolecular reactions over the desired intramolecular cyclization.

  • Concentration: High concentrations of reactants can favor intermolecular reactions, leading to the formation of dimers and oligomers. The formation of a seven-membered ring is often entropically disfavored compared to other ring sizes, making it sensitive to reaction conditions.[1]

  • Reaction Mechanism: In some synthetic routes, intermediates can react with another molecule of starting material before the intramolecular cyclization can occur. This is sometimes observed in the synthesis of pyrrolobenzodiazepine (PBD) dimers, where specific linkers are used to intentionally create the dimer.[4]

Troubleshooting Steps:

  • Reduce Concentration: Perform the reaction under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of intermolecular collisions.

  • Slow Addition: Add one of the reactants slowly over an extended period to the reaction mixture. This keeps the instantaneous concentration of the added reactant low, favoring the intramolecular cyclization.

  • Optimize Temperature: Adjusting the temperature can sometimes alter the balance between intra- and intermolecular reaction rates.

Q3: My diazepine synthesis is resulting in a mixture of regioisomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The outcome is often dictated by a combination of electronic and steric effects.

  • Electronic Effects: In palladium-catalyzed cyclizations involving unsymmetrical components, nucleophilic attack may preferentially occur at the more electron-rich position.[5] For instance, in the synthesis of 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and unsymmetrical carbonates, the regioselectivity is driven by the electronic nature of the aryl groups on the carbonate.[5]

  • Steric Hindrance: The steric environment around the reactive sites can direct the cyclization to the less hindered position.[6]

  • Cyclization Pathway: In reactions involving intermediates with multiple possible cyclization points, such as those derived from 1,2-diaza-1,3-dienes, the reaction can be directed toward a specific regioisomer (e.g., a 7-exo cyclization) by carefully controlling the reaction conditions and the nature of the diamine used.[7][8]

Troubleshooting Steps:

  • Modify Substituents: If possible, alter the electronic properties of the substituents on your starting materials to favor the desired regioisomer. For example, adding an electron-donating group can direct a nucleophilic attack toward a specific site.[5]

  • Change the Catalyst/Ligand: In metal-catalyzed reactions, the choice of ligand can influence the steric environment of the catalytic center and thereby improve regioselectivity.[9]

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other.

Data Presentation

Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Yield

This table summarizes the effect of the amount of H-MCM-22 solid acid catalyst on the yield of 1,5-benzodiazepine from the condensation of o-phenylenediamine (OPDA) and acetone.

Catalyst Weight (mg)Yield (%)
5030
10072
15087
20087

Reaction Conditions: o-phenylenediamine (OPDA) and acetone stirred in acetonitrile at room temperature for 60 minutes. Data sourced from a study on H-MCM-22 catalysis.[2]

The data indicates that increasing the catalyst amount up to 150 mg significantly improves the yield, likely due to the increased availability of acidic sites.[2]

Table 2: Comparison of Heteropolyacid (HPA) Catalysts in 1,5-Benzodiazepine Synthesis

This table compares the efficiency of different Keggin-type heteropolyacid catalysts for the synthesis of 1,5-benzodiazepine derivatives.

CatalystTime (min)Yield (%)
H₃PW₁₂O₄₀12080
H₃PMo₁₂O₄₀9085
H₄PMo₁₁VO₄₀6090
H₅PMo₁₀V₂O₄₀4094
H₆PMo₉V₃O₄₀4592

Reaction Conditions: Equimolar amounts of reactants in refluxing ethanol. Data sourced from a comparative study of HPA catalysts.[10]

The results show that substituting molybdenum atoms with vanadium in the catalyst structure (e.g., H₅PMo₁₀V₂O₄₀) decreases reaction time and improves yield, demonstrating superior catalytic performance.[10]

Experimental Protocols

Protocol 1: General Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst

This protocol describes a general and efficient method for synthesizing 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones at room temperature.[1]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol)

  • Ketone (e.g., acetone, cyclohexanone) (2.5 mmol)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg).

  • Add acetonitrile (4 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Troubleshooting Checkpoint: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial. However, be cautious as higher temperatures can promote side reactions.[1]

  • Upon completion (as indicated by TLC, typically within 1-3 hours), filter the reaction mixture to remove the solid H-MCM-22 catalyst.[1][2]

  • Wash the catalyst with a small amount of acetonitrile.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure 1,5-benzodiazepine derivative.

Visualizations

Reaction Pathway Diagram

reaction_pathway start o-Phenylenediamine + Ketone intermediate Diamine-Ketone Intermediate start->intermediate Condensation (Acid Catalyst) diazepine Desired 1,5-Benzodiazepine (7-membered ring) intermediate->diazepine Intramolecular Cyclization side_product Side Product (e.g., Benzimidazole derivative) intermediate->side_product Competing Cyclization/ Oxidation troubleshooting_workflow start Problem: Low Yield or Multiple Spots on TLC check_catalyst Is the catalyst optimal? (e.g., solid acid vs. traditional) start->check_catalyst check_conditions Are reaction conditions optimized? (Temp, Time, Concentration) check_catalyst->check_conditions Yes change_catalyst Action: Switch to a more selective catalyst (e.g., H-MCM-22) check_catalyst->change_catalyst No optimize_temp Action: Run temperature/time screen check_conditions->optimize_temp No check_dimer Is dimer/oligomer formation suspected? check_conditions->check_dimer Yes change_catalyst->check_conditions end Improved Yield and Purity optimize_temp->end high_dilution Action: Use high-dilution conditions or slow reactant addition check_dimer->high_dilution Yes check_dimer->end No high_dilution->end

References

Technical Support Center: Optimizing Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diazepanes.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: Low Yield of the Desired Diazepane Product

A low yield of the final diazepane product is a common issue that can stem from various factors throughout the synthetic process. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1]
Low Reactivity of Starting Materials Substrate Modification: For intramolecular cyclizations, if the electrophilicity of a group (e.g., a formyl group) is insufficient, a multi-step synthesis involving a more reactive intermediate might be necessary.[1] Catalyst Selection: The choice of catalyst is critical. For condensations of o-phenylenediamines with ketones, solid acid catalysts like H-MCM-22 have shown high activity at room temperature.[1][2]
Hydrolysis of Reactants or Intermediates Control pH: Avoid harsh acidic or basic conditions that can promote hydrolysis.[1] Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents, especially when working with moisture-sensitive catalysts or intermediates.[1]
Side Reactions (e.g., Dimerization/Polymerization) High Dilution Conditions: For intramolecular cyclizations, performing the reaction at high dilution can favor the formation of the desired monomeric product over intermolecular reactions.
Suboptimal Catalyst or Reagent Loading Optimize Stoichiometry: Systematically vary the molar ratios of reactants and the loading of the catalyst to find the optimal conditions for your specific substrate.

Issue 2: Formation of Significant Side Products/Impurities

The presence of impurities can complicate purification and reduce the overall yield. Identifying the side products is the first step toward mitigating their formation.

Observed Side Product Potential Cause Troubleshooting/Optimization Strategy
Unreacted Starting Materials Incomplete reaction; low reactivity.Refer to "Incomplete Reaction" and "Low Reactivity of Starting Materials" in the Low Yield section.
Acyclic Amide Intermediates Failure of intramolecular cyclization.Higher Boiling Point Solvent: Use a solvent with a higher boiling point to provide the necessary energy for cyclization and to facilitate the removal of water. Dean-Stark Apparatus: Employ a Dean-Stark trap to remove water from the reaction mixture, driving the equilibrium towards the cyclized product.
Hydrolysis Products (e.g., 2-aminobenzophenone) Presence of water and/or harsh pH conditions.Maintain anhydrous conditions and avoid strong acids or bases.[1] Consider a synthetic route that strategically uses hydrolysis and subsequent purification of the intermediate before cyclization.[1]
N-Oxide Formation Oxidation of the diazepine nitrogen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
O-Alkylated Byproducts Reaction of a hydroxyl group with an alkylating agent.Use a suitable protecting group for the hydroxyl functionality if it is susceptible to alkylation under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the diazepane ring is not working. What are the key parameters to investigate?

A: The formation of a seven-membered ring can be entropically disfavored.[1] Key parameters to investigate include:

  • Catalyst: The choice of catalyst is crucial. For condensation reactions, various catalysts like BF₃-etherate, polyphosphoric acid, and solid acids such as H-MCM-22 can be effective.[1] The optimal catalyst will depend on your specific substrates.

  • Solvent: The solvent can influence reaction rates and selectivity. Experiment with different solvents to find the one that best solubilizes your reactants and facilitates the desired reaction pathway.

  • Temperature: While some reactions proceed at room temperature, others require heating to overcome the activation energy for cyclization.[1]

  • Water Removal: In condensation reactions, the removal of water is essential to drive the reaction to completion.

Q2: I'm having difficulty purifying my diazepane derivative. What are some common purification strategies?

A: Purification of diazepanes can be challenging due to the presence of closely related impurities.

  • Column Chromatography: This is the most common method. Optimization of the solvent system and stationary phase (e.g., silica gel, alumina) is key. For products that are unstable on silica gel, consider using deactivated silica gel or performing a quick filtration through a short plug.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

  • Salt Formation: If your diazepane is a free base, converting it to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization and improve handling and stability.

Q3: How does the continuous flow synthesis of diazepam compare to traditional batch synthesis?

A: Continuous flow synthesis offers several advantages for diazepam production, including improved control over reaction parameters like temperature and residence time, leading to higher yields and purity.[3] For example, a two-step continuous flow synthesis of diazepam has been reported to achieve a 96% yield and 91% purity before recrystallization.[3] This method allows for rapid screening of reaction conditions and can be more efficient and scalable than batch processes.[3]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 1,5-Benzodiazepines

This table summarizes the effect of different catalysts on the yield of 1,5-benzodiazepines from the condensation of o-phenylenediamine and acetone.

CatalystReaction Time (min)Yield (%)
H-MCM-226087
No Catalyst-No Reaction

Data adapted from a study on the synthesis of 1,5-benzodiazepines using H-MCM-22 as a catalyst.[2]

Table 2: Optimization of Diazepam Synthesis in Continuous Flow

This table shows the optimization of the second stage of a telescoped continuous flow synthesis of diazepam.

Temperature (°C)Residence Time (min)Crude Yield (%)
401061
601086

Data from a study on the efficient, high-purity continuous flow synthesis of diazepam.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst

This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones.[1][2]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol)

  • Ketone (2.5 mmol)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

Procedure:

  • A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the catalyst is removed by filtration.[1]

  • The solvent is evaporated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel.[1]

Protocol 2: Two-Step Continuous Flow Synthesis of Diazepam

This protocol outlines a telescoped continuous flow synthesis of diazepam from 5-chloro-2-(methylamino)benzophenone.[3]

Stage 1: N-Acylation

  • Reactants: 5-chloro-2-(methylamino)benzophenone, bromoacetyl bromide, and a base (e.g., propylene oxide).

  • Conditions: The reactants are flowed through a microreactor at a controlled temperature (e.g., 0°C) and residence time.

Stage 2: Cyclization

  • Reactants: The output from Stage 1 and an ammonia source (e.g., a solution of NH₄Br/NH₄OH).

  • Conditions: The mixture is passed through a second microreactor at a higher temperature (e.g., 60°C).

  • Outcome: A 96% yield of 91% pure diazepam can be achieved within a 15-minute total residence time.[3] Diazepam of >98% purity can be obtained after a single recrystallization.[3]

Mandatory Visualization

Troubleshooting_Diazepane_Synthesis cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Is the reaction going to completion? Side_Reactions Side Reactions Low_Yield->Side_Reactions Are there significant side products? Poor_Reactivity Poor Reactivity of Starting Materials Low_Yield->Poor_Reactivity Are the starting materials unreactive? Decomposition Product Decomposition Low_Yield->Decomposition Is the product unstable? Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Change_Catalyst Change Catalyst/Solvent Side_Reactions->Change_Catalyst Poor_Reactivity->Change_Catalyst Modify_Substrate Modify Substrate/Synthetic Route Poor_Reactivity->Modify_Substrate Decomposition->Optimize_Conditions Milder Conditions Purification_Strategy Review Purification Strategy Decomposition->Purification_Strategy

Caption: Troubleshooting workflow for low yield in diazepane synthesis.

Diazepane_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine Condensation Condensation Reaction (e.g., with H-MCM-22 catalyst) o_phenylenediamine->Condensation Ketone Ketone Ketone->Condensation Filtration Catalyst Filtration Condensation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Diazepane Diazepane Derivative Chromatography->Diazepane

Caption: General experimental workflow for diazepane synthesis.

References

Technical Support Center: Recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate?

Based on available literature, suitable solvents for the purification of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and its salts include acetonitrile, isopropanol, ethyl acetate, acetone, and toluene.[1] Acetonitrile is noted as a particularly effective solvent for a related cocrystal.[1] The choice of solvent will depend on the specific impurities present and the desired crystal form.

Q2: My compound "oils out" during the cooling phase instead of crystallizing. What should I do?

"Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To address this, you can:

  • Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.

  • Try a different solvent with a lower boiling point.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q3: The recovery of my purified compound is very low. What are the common causes and how can I improve the yield?

Low recovery is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used after the solution has cooled to room temperature.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q4: How critical is the cooling rate for a successful recrystallization?

The rate of cooling significantly impacts crystal size and purity. A slow cooling process is generally preferred as it allows for the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can lead to the formation of small crystals that may trap impurities. It is recommended to let the solution cool slowly to room temperature before transferring it to an ice bath.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. The chosen solvent is unsuitable. 2. Insufficient solvent has been added.1. Select a different solvent from the recommended list. 2. Add more hot solvent in small increments until the compound dissolves.
"Oiling out" occurs upon cooling. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution and add more solvent. 2. Allow the solution to cool more slowly. 3. Choose a solvent with a lower boiling point.
No crystals form after cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Low yield of recovered crystals. 1. Too much solvent was used. 2. Premature crystallization during filtration. 3. Incomplete cooling. 4. Excessive washing of crystals.1. Use the minimum amount of hot solvent required for dissolution. 2. Pre-heat the filtration apparatus. 3. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals appear discolored or impure. 1. Incomplete removal of impurities. 2. Rapid crystallization trapping impurities.1. Consider a second recrystallization. 2. Ensure a slow cooling rate.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. The specific solvent and volumes should be optimized for your particular sample.

  • Solvent Selection: Choose a suitable solvent from the recommended list (acetonitrile, isopropanol, ethyl acetate, acetone, or toluene).

  • Dissolution: Place the crude (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides estimated starting parameters for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. These values are based on general laboratory practices and should be optimized for your specific experimental conditions.

ParameterAcetonitrileIsopropanolEthyl AcetateAcetoneToluene
Approx. Solvent Volume (mL/g of crude compound) 5 - 108 - 1510 - 205 - 1015 - 25
Dissolution Temperature (°C) ~80~80~75~55~110
Crystallization Initiation Temperature Room Temp.Room Temp.Room Temp.Room Temp.Room Temp.
Final Cooling Temperature (°C) 0 - 50 - 50 - 50 - 50 - 5
Expected Yield Range 70-90%65-85%60-80%70-90%50-75%

Note: These are estimated values and the optimal conditions may vary depending on the purity of the starting material.

Visual Troubleshooting Workflow

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Cool solution to room temperature hot_filter->cool oiling_out Does it oil out? cool->oiling_out ice_bath Cool in ice bath crystals_form Do crystals form? ice_bath->crystals_form collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes no_crystals No crystals_form->no_crystals low_yield Is yield low? collect_crystals->low_yield end Pure Compound induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization still_no_crystals Still no crystals? induce_crystallization->still_no_crystals still_no_crystals->collect_crystals No yes1 Yes still_no_crystals->yes1 concentrate Concentrate solution (boil off solvent) concentrate->cool oiling_out->ice_bath No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool low_yield->end No yes2 Yes low_yield->yes2 check_mother_liquor Concentrate mother liquor to recover more product check_mother_liquor->end yes1->concentrate yes2->check_mother_liquor yes3 Yes no2 No no3 No

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Benzyl 1,4-Diazepane-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl 1,4-diazepane-1-carboxylate derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the handling, storage, and use of this compound derivatives in experimental settings.

Issue 1: Compound Degradation Observed During Storage

Question: I have observed degradation of my this compound derivative, which is stored as a colorless oil. What are the likely causes and how can I prevent this?

Answer: Degradation of this compound derivatives, particularly in their free base or oil form, can be attributed to several factors. Based on available data for related compounds, the primary concerns are hydrolysis, oxidation, and photolytic decomposition.

Potential Causes & Solutions:

  • Hydrolysis: The carboxylate group is susceptible to hydrolysis, which can be catalyzed by the presence of moisture.

    • Recommendation: Store the compound under anhydrous conditions. Use of a desiccator or storage in a glovebox with an inert atmosphere (nitrogen or argon) is advised. Avoid exposure to atmospheric moisture. The material safety data sheet for a related compound, Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, explicitly states to "Avoid moisture"[1].

  • Oxidation: Exposure to air can lead to oxidative degradation.

    • Recommendation: Store under an inert atmosphere. Purging the storage vial with nitrogen or argon before sealing can displace oxygen.

  • Light Exposure: Similar to other benzodiazepine-related structures, these compounds can be sensitive to light.

    • Recommendation: Store in amber vials or protect from light by wrapping the container in aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation.

    • Recommendation: Store at recommended low temperatures, typically 2-8 °C, unless otherwise specified. For long-term storage, consider temperatures of -20 °C.

Logical Troubleshooting Flow for Degradation During Storage:

start Degradation Observed in Stored Sample check_form Is the compound the free base (oil)? start->check_form check_moisture Check for Moisture Exposure check_form->check_moisture Yes salt_form Consider converting to a more stable salt form, e.g., hydrochloride salt. check_form->salt_form No check_atmosphere Check Storage Atmosphere check_moisture->check_atmosphere No solution_moisture Store under anhydrous conditions (desiccator, inert gas). check_moisture->solution_moisture Yes check_light Check for Light Exposure check_atmosphere->check_light No solution_atmosphere Store under inert atmosphere (N2, Ar). check_atmosphere->solution_atmosphere Yes check_temp Check Storage Temperature check_light->check_temp No solution_light Store in amber vials or protect from light. check_light->solution_light Yes solution_temp Store at 2-8°C or -20°C for long-term. check_temp->solution_temp Yes end_node Stable Storage Achieved check_temp->end_node No solution_moisture->end_node solution_atmosphere->end_node solution_light->end_node solution_temp->end_node salt_form->end_node

Caption: Troubleshooting workflow for compound degradation during storage.

Issue 2: Inconsistent Results in Biological Assays

Question: I am getting variable results when using a solution of a this compound derivative in my cell-based assays. Could this be a stability issue?

Answer: Yes, inconsistent results in biological assays can be a strong indicator of compound instability in the assay medium. The stability of diazepam, a related compound, has been shown to be affected by storage conditions in solution, including temperature and contact with certain plastics[2][3][4].

Potential Causes & Solutions:

  • Solution Instability: The compound may be degrading in your solvent or assay buffer over the course of the experiment.

    • Recommendation: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study in the specific solvent and storage conditions (e.g., -20°C or -80°C) by analyzing the solution purity at different time points using HPLC.

  • Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, such as pipette tips, microplates, and storage tubes, leading to a decrease in the effective concentration. Studies on diazepam have shown significant loss when stored in PVC bags[4].

    • Recommendation: Use glass or polypropylene labware where possible. If using polystyrene plates, minimize the incubation time of stock solutions in the plates before use.

  • pH of the Medium: The pH of the assay buffer can influence the rate of hydrolysis.

    • Recommendation: Evaluate the stability of your compound at the pH of your experimental medium. It may be necessary to adjust the pH or use a different buffer system if significant degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid form for long-term storage of this compound derivatives?

A1: While many free base derivatives are oils, converting them to a crystalline salt form, such as a hydrochloride salt, can significantly improve stability and handling[5]. For example, the hydrochloride salt of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate has been shown to be a stable crystalline solid at room temperature[5].

Q2: Are there any known incompatible materials or reagents for these compounds?

A2: Yes, based on the material safety data sheet for Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, these compounds may be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents[1]. Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Q3: How can I monitor the stability of my this compound derivative?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples can then be analyzed at various time points under different storage conditions (e.g., temperature, humidity, light exposure) to assess purity and identify degradation products.

Data and Protocols

Physicochemical Properties

The following table summarizes known physicochemical properties for a representative derivative, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₂O₂[6]
Molecular Weight248.32 g/mol [6]
AppearanceColorless oil[6]
CAS Number1001401-60-0[6]

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of a this compound derivative in solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Storage Conditions:

    • Aliquot the stock solution into amber glass vials.

    • Store the vials under different conditions:

      • Refrigerated (2-8 °C)

      • Ambient temperature (e.g., 25 °C)

      • Elevated temperature (e.g., 40 °C)

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (determined by UV-Vis spectrum of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Identify and quantify any major degradation products.

Experimental Workflow for Stability Testing:

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Stock Solution aliquot Aliquot into Amber Vials prep_solution->aliquot storage_conditions Store at: - 2-8 °C - 25 °C - 40 °C aliquot->storage_conditions time_points Analyze at T=0, 24h, 48h, 1 week, etc. storage_conditions->time_points hplc HPLC Analysis (C18 Column) time_points->hplc data_analysis Calculate % Remaining & Identify Degradants hplc->data_analysis

References

Technical Support Center: Purification of Crude Benzyl 1,4-Diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzyl 1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. These may include:

  • Unreacted 1,4-diazepane: A highly polar impurity that can be difficult to separate.

  • Benzyl chloroformate: The protecting agent, which can be present if the reaction did not go to completion.

  • Di-Cbz-protected 1,4-diazepane: Formed if both nitrogen atoms of the diazepane ring are protected.

  • Benzyl alcohol: A byproduct of the reaction or from the degradation of benzyl chloroformate.

  • Salts: Formed during the reaction or work-up, such as triethylamine hydrochloride if triethylamine is used as a base.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: The purity of the compound can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: My purified this compound is an oil, but I have seen it reported as a solid. How can I crystallize it?

A3: this compound can sometimes be isolated as a thick oil. To induce crystallization, you can try the following:

  • Solvent-antisolvent recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy. Allow the solution to stand, preferably at a low temperature, to allow crystals to form.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the oil to initiate crystallization.

Troubleshooting Guides

Problem 1: Tailing or Streaking of the Product Spot on Silica Gel TLC Plates
Possible Cause Suggested Solution
The basic nature of the amine in this compound interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in the mobile phase. This will neutralize the acidic sites on the silica and reduce tailing.
The sample is overloaded on the TLC plate.Spot a more dilute solution of your sample onto the TLC plate.
The compound is degrading on the silica gel.Consider using a different stationary phase, such as neutral alumina, for chromatography.
Problem 2: Difficulty in Separating the Product from a More Polar Impurity (e.g., unreacted 1,4-diazepane) by Column Chromatography
Possible Cause Suggested Solution
The polarity of the eluent is too high, causing both the product and the impurity to elute quickly.Start with a less polar eluent system and gradually increase the polarity (gradient elution). This will allow the less polar product to elute first, while the more polar impurity remains on the column longer. A common gradient is starting with pure ethyl acetate and gradually adding methanol.
The basic impurity is streaking down the column.Add 1-2% triethylamine to the eluent to improve the peak shape of the basic impurity and achieve better separation.
The crude product contains salts that are interfering with the separation.Perform an aqueous work-up before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water or a mild base (e.g., saturated sodium bicarbonate solution) to remove salts.
Problem 3: The Product Co-elutes with a Less Polar Impurity (e.g., di-Cbz-protected 1,4-diazepane)
Possible Cause Suggested Solution
The solvent system does not provide sufficient selectivity to resolve the two compounds.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. The change in solvent-solute interactions can often improve separation.
The separation is challenging on silica gel.Consider using a different stationary phase. Reversed-phase chromatography on a C18 column could be effective, where the elution order would be reversed (more polar compounds elute first).

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Slurry:

    • In a beaker, add silica gel to the chosen eluent (e.g., ethyl acetate with 1% triethylamine) to form a slurry. The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Pour a layer of sand (approx. 1 cm) over the plug.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent to the column and collect fractions.

    • If using a gradient, start with a less polar solvent system and gradually increase the polarity.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethyl acetate/hexane or acetone/hexane.[1]

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for a hypothetical crude sample of this compound.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)759570Some co-elution with a non-polar impurity was observed.
Column Chromatography (Silica Gel, Ethyl Acetate/Methanol with 1% Triethylamine)75>9865Excellent separation from both polar and non-polar impurities.
Recrystallization (Ethyl Acetate/Hexane)759280Effective for removing less soluble impurities.
Acid-Base Extraction followed by Column Chromatography75>9960More steps involved, but yields the highest purity product.

Note: The data presented in this table is for illustrative purposes only and may not be representative of all experimental outcomes.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Analysis Crude Product Crude Product TLC_Analysis TLC Analysis Crude Product->TLC_Analysis HPLC_Analysis HPLC/NMR Analysis Crude Product->HPLC_Analysis Purification_Choice Choose Purification Method HPLC_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Recrystallization Recrystallization Purification_Choice->Recrystallization Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product Final_TLC TLC Analysis Pure_Product->Final_TLC Final_HPLC HPLC/NMR for Purity Pure_Product->Final_HPLC

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product on TLC Check_Tailing Is there tailing/streaking? Start->Check_Tailing Add_Base Add triethylamine to eluent Check_Tailing->Add_Base Yes Check_Separation Are spots well-separated? Check_Tailing->Check_Separation No Add_Base->Check_Separation Gradient_Elution Use gradient elution Check_Separation->Gradient_Elution No Pure Proceed with Column Check_Separation->Pure Yes Change_Solvent Change solvent system Gradient_Elution->Change_Solvent Change_Solvent->Pure

Caption: A troubleshooting decision tree for developing a column chromatography method.

References

Technical Support Center: Diazepane Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazepane synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the intramolecular reductive amination for the formation of the diazepane ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of diazepanes via reductive amination.

Q1: My intramolecular reductive amination is resulting in a very low yield of the desired diazepane. What are the potential causes and how can I improve it?

A1: Low yields in intramolecular reductive amination for diazepane synthesis are a common issue and can stem from several factors:

  • Inefficient Imine/Iminium Ion Formation: The cyclization process begins with the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.

    • Troubleshooting:

      • pH Adjustment: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 6. Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl group. Consider adding a catalytic amount of acetic acid.

      • Water Removal: The formation of the imine from an amine and a carbonyl group releases water.[1] This equilibrium can be driven towards the imine by removing water as it is formed. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent (e.g., toluene), although this is less common for standard reductive amination conditions.[2]

  • Slow or Incomplete Reduction: The reducing agent may not be efficient enough to reduce the formed iminium ion, or it may be degrading under the reaction conditions.

    • Troubleshooting:

      • Choice of Reducing Agent: Mild reducing agents are preferred to avoid reducing the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for its selectivity and mildness.[3] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting carbonyl, so it should be added after allowing sufficient time for imine formation.[3][4]

      • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 to 2.0 equivalents).

  • Low Reactivity of the Imine Intermediate: In some cases, particularly with sterically hindered substrates, the imine intermediate itself may be unreactive towards reduction. This can lead to moderate yields even after extended reaction times.[5]

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-55°C) can sometimes overcome the activation barrier for the reduction.

      • Use of Lewis Acids: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack by the amine and facilitate the overall reaction.[4]

Q2: I am observing a significant amount of a six-membered ring (piperidine) byproduct instead of the desired seven-membered diazepane. Why is this happening and what can I do to favor the correct ring formation?

A2: The formation of a thermodynamically more stable six-membered piperidine ring is a known competing pathway in intramolecular cyclizations intended to form a seven-membered azepane ring. This is due to the lower ring strain of the six-membered ring.

  • Troubleshooting Strategies to Favor Diazepane Formation:

    • Substrate Design: The structure of your linear precursor is critical. The relative positions of the amine and carbonyl groups determine the favorability of the 7-endo-trig (for diazepane) versus a 6-exo-trig (for piperidine) cyclization. Ensure your synthetic design correctly positions these functional groups.

    • Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular reactions at low concentrations. While this principle is more critical for avoiding polymerization, very high concentrations might favor alternative cyclization pathways or side reactions. Running the reaction at a moderate dilution (e.g., 0.01-0.05 M) is often a good starting point.

    • Temperature Control: The formation of the thermodynamically favored product (piperidine) might be more prevalent at higher temperatures. Running the reaction at room temperature or even lower temperatures might favor the kinetically controlled formation of the diazepane, depending on the specific substrate.

Q3: My reaction seems to stall, and I'm left with unreacted starting material (amino-ketone or amino-aldehyde) and/or the intermediate imine. What should I do?

A3: A stalled reaction indicates that either the imine formation or the reduction step is not proceeding to completion.

  • Troubleshooting a Stalled Reaction:

    • Monitor Imine Formation: Before adding the reducing agent, it can be helpful to monitor the formation of the imine intermediate by techniques like TLC or ¹H NMR if the imine is stable enough to be observed. If imine formation is slow, consider the addition of catalytic acid or a dehydrating agent as described in Q1.

    • Check Reagent Quality: Reducing agents, particularly borohydrides, can degrade over time, especially if not stored properly. Test your reducing agent on a simple substrate to confirm its activity.

    • Sequential Addition: If using a less selective reducing agent like NaBH₄, ensure that the imine has had sufficient time to form before adding the borohydride. A one-pot procedure where all reagents are mixed at once is generally more successful with highly selective reagents like NaBH(OAc)₃ or NaBH₃CN.[3]

    • Additional Reagent Portions: In some cases, adding a second portion of the reducing agent after several hours can help drive the reaction to completion, especially if the initial portion has partially decomposed.

Q4: I am getting multiple products corresponding to mono-, di-, and tri-alkylation in my diazepane synthesis. How can I control the selectivity?

A4: This issue is particularly relevant when the diazepane ring itself contains secondary amines that can undergo further reductive amination with the aldehyde starting material.

  • Controlling Alkylation:

    • Stoichiometry: Carefully control the stoichiometry of the aldehyde or ketone. Using a 1:1 ratio of the amine to the carbonyl precursor is crucial for intramolecular cyclization. If intermolecular reaction is the source of over-alkylation, using high dilution can disfavor this pathway.

    • Protecting Groups: If your diazepane precursor has multiple amine functionalities and you want to selectively form the ring, consider using protecting groups (e.g., Boc, Cbz) on the other amine(s) to prevent them from reacting.

    • Stepwise Procedure: A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines showed that tri-alkylated products are formed via the direct reductive amination of the di-alkylated compounds.[2] Controlling the stoichiometry and reaction time can influence the product distribution. To favor the desired product, careful monitoring and optimization of reagent addition may be necessary.[2]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination[3]
Reducing AgentNameSelectivity (Imine vs. Carbonyl)Common SolventsKey AdvantagesKey Disadvantages
NaBH(OAc)₃ Sodium Triacetoxyborohydride (STAB)HighDCE, DCM, THFMild, highly selective, good for one-pot reactions, suitable for acid-sensitive substrates.Water-sensitive, higher cost.
NaBH₃CN Sodium CyanoborohydrideHighMethanol, EthanolExcellent selectivity for iminium ions, allows for one-pot reactions.Highly toxic, generates cyanide waste, requires pH control (pH 6-7).
NaBH₄ Sodium BorohydrideLowMethanol, EthanolCost-effective, potent reducing agent.Reduces aldehydes and ketones, often requires a two-step procedure (pre-formation of imine).

Experimental Protocols

General Protocol for Intramolecular Reductive Amination to form a Diazepane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amino-aldehyde or amino-ketone precursor (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.01 - 0.05 M solution)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino-aldehyde or amino-ketone precursor (1.0 eq) in the chosen anhydrous solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • If required for your substrate, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., crystallization) to obtain the desired diazepane.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve Amino-Carbonyl Precursor in Anhydrous Solvent B 2. Add Catalytic Acetic Acid (Optional) A->B C 3. Stir for 1-2h for Imine Formation B->C D 4. Add NaBH(OAc)3 C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Quench with NaHCO3 E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: General workflow for diazepane synthesis via intramolecular reductive amination.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Q1 Is Imine Formation the Issue? Start->Q1 Sol_Imine Add catalytic acid (AcOH) Add molecular sieves Use a Lewis acid (e.g., Ti(OiPr)4) Q1->Sol_Imine Yes Q2 Is Reduction Inefficient? Q1->Q2 No Sol_Red Switch to a more reactive agent (e.g., STAB) Check reagent quality Increase temperature Add more reducing agent Q2->Sol_Red Yes Side_Prod Side Product Formation? Q2->Side_Prod No Q3 Piperidine (6-membered ring) Formation? Side_Prod->Q3 Yes Sol_Piperidine Lower reaction temperature Check substrate structure Adjust concentration Q3->Sol_Piperidine Yes

Caption: Troubleshooting decision tree for common issues in diazepane synthesis.

References

Validation & Comparative

Comparative ¹H NMR Analysis: Benzyl 1,4-Diazepane-1-Carboxylate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the structural elucidation of heterocyclic compounds is paramount. Benzyl 1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its characterization, particularly through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, is a critical quality control step. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against a common alternative, tert-butyl 1,4-diazepane-1-carboxylate, offering researchers a baseline for spectral interpretation and compound verification.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and tert-butyl 1,4-diazepane-1-carboxylate. The data for the benzyl-protected compound is compiled from typical values observed for N-Cbz protected amines and related diazepane structures, while the data for the tert-butyl protected analogue is more readily available in the literature.

CompoundFunctional GroupProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound BenzylAromatic (C₆H₅)7.40 - 7.25Multiplet5H
BenzylBenzylic CH₂~5.15Singlet2H
Diazepane RingCH₂ (positions 2, 3, 5, 6, 7)3.70 - 2.80Multiplet10H
AmineNHVariableBroad Singlet1H
tert-Butyl 1,4-diazepane-1-carboxylate tert-ButylC(CH₃)₃~1.45Singlet9H
Diazepane RingCH₂ (positions 2, 3, 5, 6, 7)3.60 - 2.70Multiplet10H
AmineNHVariableBroad Singlet1H

Experimental Protocol

The following is a representative experimental protocol for the acquisition of ¹H NMR spectra for the aforementioned compounds.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the analyte (this compound or its tert-butyl analogue) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (zg30 or similar).

  • Temperature: 298 K (25 °C).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Spectral Width: 0 - 10 ppm.

  • Data Processing: The raw data (FID) is processed with a Fourier transform, followed by phase and baseline correction.

Workflow and Pathway Visualization

The logical workflow for conducting a ¹H NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Chemical Shift, Integration, Multiplicity Analysis process->analyze structure Structural Confirmation analyze->structure

Caption: A typical workflow for ¹H NMR analysis.

This comparative guide highlights the key differences in the ¹H NMR spectra of benzyl and tert-butyl protected 1,4-diazepanes, providing a useful reference for researchers in the field. The distinct signals of the benzyl and tert-butyl groups serve as clear diagnostic markers for the successful protection of the diazepine nitrogen.

Comparing synthesis routes for 1,4-diazepane cores

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers: Comparing Synthesis Routes for 1,4-Diazepane Cores

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring with two nitrogen atoms at the 1 and 4 positions provides a flexible yet constrained framework for interacting with various biological targets. For researchers and professionals in drug development, selecting the optimal synthetic route to this crucial core is a critical decision that can impact yield, purity, cost, and the ability to generate diverse libraries of compounds. This guide provides an objective comparison of prominent synthetic strategies for 1,4-diazepane cores, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

Several powerful methods have been developed for the synthesis of the 1,4-diazepane ring system. The most common and effective routes include reductive amination, cycloaddition reactions, ring-closing metathesis (RCM), and palladium-catalyzed C-N bond forming reactions such as the Buchwald-Hartwig amination. Each of these strategies offers distinct advantages and is suited for different starting materials and target derivatives.

Comparative Analysis of Synthesis Routes

The following table summarizes quantitative data for different synthetic approaches to 1,4-diazepane and related benzodiazepine cores, offering a clear comparison of their efficiencies.

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
Reductive Amination 1,4-Diazepane-6-amine (DAZA), 4-alkoxy-2-hydroxybenzaldehydesSodium borohydride (NaBH₄)Methanol/ChloroformOvernightRoom Temp.Not specified for all, but a related step yielded 85%[1]
Intramolecular C-N Coupling 1-(2-Bromobenzyl)azetidine-2-carboxamideCuI, N,N-dimethylglycineNot SpecifiedNot SpecifiedNot Specified94%[2]
[5+2] Cycloaddition Pyridines, 1-sulfonyl-1,2,3-triazolesRhodium catalystNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4][5]
Palladium-Catalyzed Carboamination N-allyl-2-aminobenzylamine derivatives, Aryl bromidesPd₂(dba)₃, P(4-F-C₆H₄)₃, NaOᵗBuXylenes18-24 h135 °CGood[6]
Synthesis from (S)-(+)-2-amino-1-propanol (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide, 3-AminopropanolPotassium carbonateAcetonitrile30 min after addition70 °C45.2% (total yield over steps)[7]
Ring-Closing Metathesis (RCM) Diene precursorGrubbs catalyst (1st Gen)Not SpecifiedNot SpecifiedNot Specified26%[8]

Visualizing the Synthetic Pathways

To better understand the logic and flow of these synthetic strategies, the following diagrams illustrate the core transformations.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product carbonyl Carbonyl Compound (Aldehyde/Ketone) imine_formation Imine Formation carbonyl->imine_formation amine Diamine amine->imine_formation reduction Reduction imine_formation->reduction Reducing Agent (e.g., NaBH₄) diazepane 1,4-Diazepane Core reduction->diazepane

Reductive Amination Workflow

RCM_Workflow cluster_reactant Reactant cluster_process Process cluster_product Product diene Acyclic Diene rcm Ring-Closing Metathesis diene->rcm Grubbs Catalyst cycloalkene Unsaturated Diazepane Ring rcm->cycloalkene + Ethylene

Ring-Closing Metathesis (RCM) Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product aryl_halide Aryl Halide coupling Palladium-Catalyzed Coupling aryl_halide->coupling amine Amine amine->coupling Pd Catalyst, Ligand, Base aryl_amine Aryl Amine Product coupling->aryl_amine

Buchwald-Hartwig Amination Workflow

Detailed Experimental Protocols

Reductive Amination for N-Substituted 1,4-Diazepanes[1]

This one-pot synthesis is effective for producing N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds.

Step 1: Carbonyl-Amine Condensation

  • To a methanolic solution containing 1 equivalent of 1,4-diazepane-6-amine (DAZA), add 2 equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde.

  • Stir the mixture for 1 hour at room temperature.

  • If a precipitate forms, remove the yellow residue by filtration, wash with methanol, and dry in vacuo. If no precipitate forms, use the raw reaction mixture for the next step.

Step 2: Reductive Amination

  • Suspend 1 equivalent of the product from Step 1 in a mixture of methanol and chloroform (1:1, v/v).

  • Add 2 equivalents of sodium borohydride (NaBH₄).

  • Stir the mixture overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in methanol to encourage precipitation of the product. If precipitation occurs, the product can be isolated. Otherwise, the raw mixture can be analyzed by LC-MS.

Intramolecular C-N Bond Coupling for Azetidine-Fused 1,4-Benzodiazepines[2]

This method provides a facile and efficient route to functionalized 1,4-benzodiazepine derivatives under mild conditions.

  • The synthesis involves a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides.

  • This reaction proceeds smoothly under mild conditions to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones.

  • The resulting azetidine-fused compounds can undergo consecutive N-methylation with methyl triflate and subsequent ring-opening of the four-membered ring with reagents like NaN₃, KCN, and PhSNa to produce diverse 1,4-benzodiazepine derivatives in good to excellent yields.

Ring-Closing Metathesis (RCM)[8]

RCM is a powerful tool for the formation of unsaturated rings and has been applied to the synthesis of complex molecules containing the diazepane core.[8]

  • A suitable acyclic diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).

  • A Grubbs catalyst (first or second generation) is added to the solution.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Conclusion

The synthesis of the 1,4-diazepane core can be achieved through a variety of robust and efficient methods.

  • Reductive amination stands out for its operational simplicity and the use of readily available reagents, making it highly adaptable for creating diverse libraries of substituted diazepanes.[11][12][13]

  • Intramolecular C-N bond coupling and cycloaddition reactions offer elegant pathways to complex, fused ring systems with high efficiency.[2][3][4][5][14]

  • Ring-closing metathesis provides a strategic approach to unsaturated diazepane derivatives, which can be further functionalized.[8][15][16]

  • Palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful and versatile tool for constructing C-N bonds, particularly for aryl-substituted diazepanes.[17][18][19][20]

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational information for researchers to make an informed decision based on a comparative analysis of these key synthetic strategies.

References

A Comparative Guide to Alternative Intermediates in Suvorexant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Suvorexant (Belsomra®), a dual orexin receptor antagonist for the treatment of insomnia, has been approached through various synthetic routes, each distinguished by the strategic use of different key intermediates. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform researchers and drug development professionals in selecting the most efficient and scalable synthetic strategy.

Comparison of Key Synthetic Routes and Intermediates

The primary challenge in Suvorexant synthesis lies in the stereoselective construction of the chiral (R)-7-methyl-1,4-diazepane core. Different approaches have been developed to address this, moving from initial methods requiring chiral resolution to more advanced asymmetric syntheses. The following table summarizes the performance of prominent alternative routes, focusing on the key intermediates that define each pathway.

Synthetic RouteKey IntermediateKey TransformationOverall Yield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Medicinal Chemistry Route (Cox et al.) Racemic N-Boc, N'-Cbz protected diazepaneChiral HPLC Resolution~38 (for racemic diazepane)>99Flexible for analogue synthesis.Not scalable, costly, high solvent consumption.
Classical Resolution Route Racemic 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazoleDiastereomeric salt resolutionLow~74 (before recrystallization)Avoids chiral chromatography.Low yielding, requires specific resolving agents.
Asymmetric Reductive Amination Acyclic amino-ketone precursorRu-catalyzed asymmetric aminationHigh (97 for key step)94.5High yield and good enantioselectivity for the key step, scalable.Requires expensive and air-sensitive Ruthenium catalyst.
Biocatalytic Transamination Acyclic ketone precursorTransaminase (e.g., CDX-017)High conversion>99Excellent enantioselectivity, environmentally friendly, mild reaction conditions.Enzyme availability and cost can be a limitation, potential for byproduct formation.
Chiral Pool Synthesis (from R-3-aminobutyric acid) (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dioneIntramolecular cyclization31>99Avoids resolution and asymmetric catalysis, uses a readily available chiral starting material.Longer synthetic sequence (8 linear steps).
Optimized Chiral Pool Synthesis (R)-3-((tert-butoxycarbonyl)amino)butanoic acidFragment coupling strategy65HighHigh overall yield, cost-effective, suitable for industrial production.Nine-step synthesis.

Experimental Protocols for Key Transformations

Asymmetric Reductive Amination

This protocol is adapted from the work by Strotman et al. and focuses on the crucial asymmetric cyclization step.

Synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

  • Materials: Acyclic amino-ketone precursor, Ru-based transfer hydrogenation catalyst (e.g., (S,S)-RuCl(p-cymene)TsDPEN), formic acid, triethylamine.

  • Procedure:

    • To a solution of the acyclic amino-ketone precursor in a suitable solvent (e.g., methanol), add the Ruthenium catalyst (typically 0.1-1 mol%).

    • Add a mixture of formic acid and triethylamine (as a hydrogen source).

    • The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until completion, monitored by HPLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to afford the desired (R)-diazepane derivative.

Biocatalytic Transamination

This protocol is based on the enantioselective synthesis developed by Mangion et al.

Synthesis of Chiral Amine Intermediate

  • Materials: Acyclic ketone precursor, transaminase enzyme (e.g., CDX-017), pyridoxal 5'-phosphate (PLP) cofactor, amine donor (e.g., isopropylamine), buffer solution.

  • Procedure:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the ketone precursor.

    • Add the transaminase enzyme, PLP cofactor, and the amine donor.

    • The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C).

    • The reaction progress is monitored by HPLC for the formation of the chiral amine.

    • Once the reaction reaches the desired conversion, the enzyme is removed by filtration or centrifugation.

    • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to yield the chiral amine intermediate, which can then undergo spontaneous cyclization.

Chiral Pool Synthesis from (R)-3-Aminobutyric Acid

This protocol is derived from a facile synthesis of Suvorexant.[1]

Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

  • Materials: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, methyl 2-(benzylamino)acetate, EDC, HOBt, triethylamine, gaseous hydrogen chloride in ethyl acetate, sodium methoxide.

  • Procedure:

    • (R)-3-((tert-butoxycarbonyl)amino)butanoic acid is condensed with methyl 2-(benzylamino)acetate using EDC and HOBt as coupling agents in the presence of triethylamine to yield the corresponding amide.[1]

    • The Boc protecting group is removed using gaseous hydrogen chloride in ethyl acetate.

    • The resulting amine undergoes intramolecular cyclization in the presence of sodium methoxide to form the lactam ring, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.[1]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Suvorexant_Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Key Intermediates Acyclic Ketone Acyclic Ketone Chiral Diazepane (Biocatalytic) Chiral Diazepane (Biocatalytic) Acyclic Ketone->Chiral Diazepane (Biocatalytic) Biocatalytic Transamination (Enzyme) Racemic Diazepane Precursor Racemic Diazepane Precursor Resolved Chiral Diazepane Resolved Chiral Diazepane Racemic Diazepane Precursor->Resolved Chiral Diazepane Chiral HPLC or Classical Resolution R-3-aminobutyric acid R-3-aminobutyric acid Chiral Diazepane (Chiral Pool) Chiral Diazepane (Chiral Pool) R-3-aminobutyric acid->Chiral Diazepane (Chiral Pool) Multi-step Chiral Pool Synthesis Chiral Diazepane (Asymmetric) Chiral Diazepane (Asymmetric) Suvorexant Suvorexant Chiral Diazepane (Asymmetric)->Suvorexant Final Condensation Chiral Diazepane (Biocatalytic)->Suvorexant Final Condensation Resolved Chiral Diazepane->Suvorexant Final Condensation Chiral Diazepane (Chiral Pool)->Suvorexant Final Condensation

Caption: Alternative synthetic pathways to Suvorexant.

The following workflow provides a generalized comparison of the steps involved in the asymmetric and classical resolution approaches.

Experimental_Workflow_Comparison cluster_asymmetric Asymmetric Synthesis cluster_resolution Classical Resolution A1 Synthesis of Acyclic Precursor A2 Asymmetric Cyclization (Ru-cat or Enzyme) A1->A2 A3 Purification A2->A3 A4 Final Condensation A3->A4 End A4->End R1 Synthesis of Racemic Intermediate R2 Formation of Diastereomeric Salts R1->R2 R3 Fractional Crystallization R2->R3 R4 Liberation of Chiral Intermediate R3->R4 R5 Final Condensation R4->R5 R5->End Start Start->A1 Start->R1

Caption: Generalized workflow comparison.

References

Comparative Guide to the Biological Activity of Benzyl 1,4-Diazepane-1-carboxylate Analogues as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a series of N-benzyl-1,4-diazepane-based analogues as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented is based on the findings from the study "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands" by de la Guardia et al. (2019). While the specific compound benzyl 1,4-diazepane-1-carboxylate was not evaluated in this study, the presented analogues, which feature an N-benzyl-N'-aroyl-1,4-diazepane scaffold, provide valuable structure-activity relationship (SAR) insights for this class of compounds.

Sigma receptors are implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer.[1] The σ1 receptor is a chaperone protein involved in cellular stress responses, while the σ2 receptor is overexpressed in several cancer cell lines.[1]

Data Presentation

The following table summarizes the in vitro binding affinities of the synthesized N-benzyl-1,4-diazepane analogues for the σ1 and σ2 receptors, expressed as inhibitor constant (Ki) values in nanomolar (nM) concentrations. Lower Ki values indicate higher binding affinity.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of N-Benzyl-1,4-diazepane Analogues

CompoundR (Aroyl Group)Ki (nM) σ1Ki (nM) σ2
2a Phenyl>10000>10000
2b 4-Fluorophenyl834 ± 75102 ± 10
2c Benzofuran-2-yl8 ± 145 ± 4
2d Quinolin-2-yl19 ± 287 ± 8
2e 1-Methylindol-3-yl120 ± 11250 ± 23
2f 4-Methoxyphenyl1500 ± 140350 ± 32
2g Thiophen-2-yl450 ± 41180 ± 17

Data sourced from de la Guardia, B.; et al. ACS Med. Chem. Lett. 2019, 11 (5), 651–656.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Sigma-1 and Sigma-2 Receptor Binding Assays [1]

  • Objective: To determine the binding affinity of the test compounds for the σ1 and σ2 receptors.

  • Materials:

    • σ1 receptor source: Guinea pig brain membranes.

    • σ2 receptor source: Rat liver membranes.

    • Radioligand for σ1 assay: [³H]-(+)-pentazocine.

    • Radioligand for σ2 assay: [³H]-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to saturate σ1 sites.

    • Test compounds dissolved in a suitable solvent.

    • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Membrane preparations were incubated with the respective radioligand and various concentrations of the test compounds in the incubation buffer.

    • The incubation was carried out at 37°C for 150 minutes for the σ1 assay and at 25°C for 120 minutes for the σ2 assay.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol (for σ1) or DTG (for σ2).

    • The incubation was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were calculated by non-linear regression analysis of the competition curves.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay) [1]

  • Objective: To evaluate the potential toxicity of the synthesized compounds on cancer cell lines.

  • Cell Lines: SH-SY5Y (human neuroblastoma) and PANC1 (human pancreatic carcinoma).

  • Materials:

    • Test compounds dissolved in a suitable solvent.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium was replaced with a fresh medium containing MTT solution.

    • The plates were incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved by adding the solubilization buffer.

    • The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability was expressed as a percentage of the control (untreated cells).

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a key signaling pathway relevant to the biological context.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of N-Benzyl-1,4-diazepane Analogues binding_assay Sigma Receptor Binding Assays (σ1 & σ2) synthesis->binding_assay Test Compounds cytotoxicity_assay Cytotoxicity Assay (MTT) synthesis->cytotoxicity_assay Test Compounds data_analysis Calculation of Ki and IC50 values binding_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Experimental Workflow

sigma_receptor_pathway cluster_cell Cellular Environment cluster_downstream Downstream Cellular Effects ligand Sigma Receptor Ligand (e.g., N-Benzyl-1,4-diazepane analogue) sigma1 Sigma-1 Receptor (σ1R) (ER-Mitochondria Interface) ligand->sigma1 sigma2 Sigma-2 Receptor (σ2R) (Endoplasmic Reticulum) ligand->sigma2 ion_channels Modulation of Ion Channels sigma1->ion_channels calcium_signaling Regulation of Calcium Signaling sigma1->calcium_signaling oxidative_stress Oxidative Stress Response sigma1->oxidative_stress cell_survival Cell Survival/Apoptosis sigma2->cell_survival

References

A Comparative Guide to Carboxylic Acid Bioisosteres in Diazepane Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of carboxylic acid bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. In the context of diazepane-based therapeutics, the replacement of a carboxylic acid moiety can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of common carboxylic acid bioisosteres—tetrazole, acylsulfonamide, and hydroxyisoxazole—in the framework of diazepane drug design, supported by established principles and extrapolated experimental data.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, while often crucial for target engagement through ionic interactions and hydrogen bonding, can present several challenges in drug development.[1][2] These include poor metabolic stability, rapid clearance, and limited permeability across biological membranes due to its ionizable nature.[3][4] Bioisosteric replacement seeks to mitigate these liabilities while preserving the essential interactions with the biological target.[5][6]

A successful bioisostere should mimic the acidic proton, charge distribution, and steric profile of the carboxylic acid.[1] The choice of a specific bioisostere is highly context-dependent and often involves a trade-off between various physicochemical and pharmacological parameters.[6]

Comparative Analysis of Carboxylic Acid Bioisosteres

While direct head-to-head experimental data for various bioisosteres on a single diazepane scaffold is not extensively available in the public domain, we can extrapolate from established data on their physicochemical properties and findings from other drug scaffolds to provide a comparative overview.

Table 1: Comparison of Physicochemical Properties
PropertyCarboxylic AcidTetrazoleAcylsulfonamideHydroxyisoxazoleKey Implications for Diazepane Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2]~3.5 - 5.5[1]~4.0 - 5.0[1]All can exist in an ionized state at physiological pH, enabling mimicry of carboxylate interactions. Acylsulfonamides offer tunable acidity based on substitution.
Lipophilicity (LogD at pH 7.4) LowModerate to High[2]Moderate to High[1]ModerateIncreased lipophilicity of tetrazole and acylsulfonamide can improve membrane permeability and oral absorption of diazepane analogs.[6]
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorH-bond donor and acceptorH-bond donor and acceptorAll can participate in similar hydrogen bonding networks as the parent carboxylic acid, crucial for target binding.
Metabolic Stability Susceptible to glucuronidation[3]Generally more stable to phase I/II metabolism[7]Generally more stable than carboxylic acids[6]Generally more stableReplacement can circumvent metabolic liabilities associated with carboxylic acids, potentially increasing the half-life of diazepane drugs.
Molecular Shape PlanarPlanar, aromaticNon-planarPlanar, aromaticThe non-planar nature of acylsulfonamides can offer different vector orientations for interacting with the target protein, which may enhance binding affinity.
Table 2: Expected Performance in a Hypothetical Diazepane Scaffold

This table presents a hypothetical comparison based on general trends observed in medicinal chemistry.

Performance MetricDiazepane-COOHDiazepane-TetrazoleDiazepane-AcylsulfonamideDiazepane-HydroxyisoxazoleRationale
Target Binding Affinity (Ki) BaselineSimilar or slightly improvedPotentially improvedSimilarTetrazole and hydroxyisoxazole closely mimic the electronics and shape of a carboxylate. The additional interactions and optimized geometry of acylsulfonamides can sometimes lead to enhanced affinity.[8][9]
Cellular Potency (EC50/IC50) BaselineImprovedImprovedImprovedEnhanced membrane permeability due to increased lipophilicity of the bioisosteres often translates to better cellular activity.
Oral Bioavailability (%F) Low to ModerateModerate to HighModerate to HighModerateImproved metabolic stability and permeability are key drivers for enhanced oral bioavailability.[4]
In vivo Efficacy BaselinePotentially ImprovedPotentially ImprovedPotentially ImprovedA combination of improved potency and pharmacokinetic properties is expected to lead to better in vivo performance.

Experimental Protocols

Accurate and reproducible experimental data is critical for the successful application of bioisosteric replacement strategies. Below are detailed methodologies for key in vitro assays used to compare the performance of carboxylic acid-containing diazepanes and their bioisosteric analogs.

In Vitro Target Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells) or from tissue homogenates.

  • Assay Buffer: Use a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard antagonist) and varying concentrations of the test compounds (carboxylic acid and bioisostere analogs).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assay

Objective: To assess the functional potency (EC50 or IC50) of the test compounds in a cellular context. The specific assay will depend on the signaling pathway of the target receptor (e.g., cAMP accumulation, calcium mobilization, or reporter gene assay).

Example: cAMP Accumulation Assay for a Gs-coupled GPCR

  • Cell Culture: Culture cells stably expressing the target receptor in a suitable medium.

  • Cell Plating: Seed the cells into 96-well plates and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the test compounds (agonist or antagonist). For antagonist testing, co-incubate with a fixed concentration of a known agonist.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

Visualizing the Rationale and Workflow

To further clarify the concepts and processes involved in utilizing carboxylic acid bioisosteres in diazepane drug design, the following diagrams are provided.

Bioisostere_Rationale cluster_0 Carboxylic Acid-Containing Diazepane cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Improved Diazepane Candidate Diaz-COOH Diaz-COOH Challenges Poor Metabolic Stability Rapid Clearance Low Permeability Diaz-COOH->Challenges Leads to Bioisosteres Tetrazole Acylsulfonamide Hydroxyisoxazole Challenges->Bioisosteres Addressed by Improved_Diaz Improved Potency Enhanced PK Profile Reduced Toxicity Bioisosteres->Improved_Diaz Results in Experimental_Workflow Start Design and Synthesize Diazepane Analogs (COOH and Bioisosteres) Binding_Assay In Vitro Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Cellular Functional Assay (Determine EC50/IC50) Start->Functional_Assay ADME_Assays In Vitro ADME Assays (Metabolic Stability, Permeability) Start->ADME_Assays Data_Analysis Comparative Data Analysis (SAR Assessment) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis ADME_Assays->Data_Analysis Lead_Selection Select Lead Candidate(s) for In Vivo Studies Data_Analysis->Lead_Selection

References

Efficacy of Chiral Resolving Agents for Diazepanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral resolution of diazepanes, a critical class of psychoactive compounds, is paramount in drug development due to the often-differentiated pharmacological and toxicological profiles of their enantiomers. This guide provides an objective comparison of the efficacy of various chiral resolving agents and methods for the separation of diazepane enantiomers, supported by experimental data and detailed protocols.

Comparison of Chiral Resolution Methods

Two primary methods have proven effective for the chiral resolution of diazepanes: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific diazepane derivative, the desired scale of separation, and the available resources.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of a racemic diazepane, typically a basic amine derivative, with a chiral acid to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.

Key Resolving Agents:

  • Camphorsulfonic Acid Derivatives: (1S)-(+)-10-camphorsulfonic acid (CSA) is a highly effective resolving agent for 3-amino-diazepan-2-one derivatives. Published data indicates that this method can achieve exceptional enantiomeric purity. For instance, the resolution of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with (1S)-(+)-10-camphorsulfonic acid has been reported to yield the corresponding (S)-amine salt with greater than 99.5% enantiomeric purity.

  • Tartaric Acid Derivatives: While widely used for the resolution of various amines, specific quantitative data for the resolution of diazepanes using tartaric acid derivatives is less commonly reported in readily available literature. However, the principles and general protocols are well-established and offer a versatile and cost-effective option that warrants investigation for specific diazepane targets.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For diazepanes, which often exist as rapidly interconverting conformational enantiomers at room temperature, low-temperature HPLC is frequently necessary to achieve baseline separation.

Key Chiral Stationary Phases (CSPs):

  • Whelk-O1: This CSP has demonstrated effectiveness in the separation of diazepam and other 1,4-benzodiazepin-2-ones. The separation is typically performed at sub-ambient temperatures (e.g., -10°C to -35°C for diazepam) to slow the rate of enantiomer interconversion.

  • Cyclodextrin-based CSPs: These have also been used for the chiral separation of benzodiazepines, though complete separation can be challenged by on-column enantiomerization.

Data Presentation: Performance of Chiral Resolving Agents

The following table summarizes available quantitative data on the efficacy of different chiral resolving agents for diazepanes and related amines.

Diazepane/Amine DerivativeResolving Agent/MethodEnantiomeric Excess (ee%) / PurityYield (%)Resolution Factor (Rs)Reference
3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-Camphorsulfonic Acid> 99.5%HighNot Reported
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic Acid98% (precipitate)25%Not Reported
DiazepamLow-Temperature Chiral HPLC (Whelk-O1 CSP)Baseline Separation AchievedN/ANot Reported

Note: Quantitative data for chiral resolution is often specific to the substrate and experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols

Diastereomeric Salt Resolution of a 3-Amino-diazepan-2-one with (1S)-(+)-10-Camphorsulfonic Acid

This protocol is a generalized procedure based on established methods.

  • Salt Formation: Dissolve the racemic 3-amino-diazepan-2-one in a suitable organic solvent (e.g., a mixture of isopropyl acetate and acetonitrile).

  • Addition of Resolving Agent: Add approximately 0.86-0.94 mole equivalents of (1S)-(+)-10-camphorsulfonic acid (CSA) solution while maintaining the temperature at or below 20°C.

  • Seeding: Seed the mixture with a small amount of the crystalline 3-(S)-amine CSA salt when about half of the CSA solution has been added.

  • Crystallization: Allow the resulting suspension to warm to room temperature (20-25°C) and stir to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration.

  • Liberation of the Free Amine: Treat the isolated salt with a base to liberate the enantiomerically pure 3-(S)-amino-diazepan-2-one.

Low-Temperature Chiral HPLC Separation of Diazepam Enantiomers

This protocol is a general guideline for the analytical separation of diazepam's conformational enantiomers.

  • Chromatographic System: An HPLC system equipped with a variable temperature column compartment.

  • Chiral Stationary Phase: A Whelk-O1 chiral column.

  • Mobile Phase: A suitable mobile phase, for example, a mixture of hexane, ethanol, and methanol.

  • Temperature Program: Cool the column to a temperature within the range of -10°C to -35°C. The optimal temperature will need to be determined experimentally to achieve baseline separation while minimizing analysis time.

  • Sample Preparation: Dissolve the diazepam sample in the mobile phase.

  • Injection and Detection: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.

Mandatory Visualization

Diastereomeric_Salt_Resolution_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification racemic_diazepane Racemic Diazepane (e.g., 3-amino derivative) mix Mixing & Seeding racemic_diazepane->mix resolving_agent Chiral Resolving Agent (e.g., (1S)-(+)-10-CSA) resolving_agent->mix solvent Solvent (e.g., Isopropyl Acetate/ Acetonitrile) solvent->mix crystallization Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble Solid mother_liquor Mother Liquor (Contains more soluble diastereomer) filtration->mother_liquor Liquid base_treatment Base Treatment less_soluble->base_treatment pure_enantiomer Pure Enantiomer base_treatment->pure_enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Chiral_HPLC_Workflow cluster_0 HPLC System mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Injector pump->injector chiral_column Chiral Column (e.g., Whelk-O1) in Low-Temperature Compartment injector->chiral_column detector UV Detector chiral_column->detector data_system Data Acquisition System detector->data_system racemic_sample Racemic Diazepane Sample racemic_sample->injector

Caption: Experimental Workflow for Chiral HPLC Separation of Diazepanes.

Comparative study of dual COX/LOX inhibitors based on diazepane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

In the pursuit of safer and more effective anti-inflammatory agents, dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) have emerged as a promising therapeutic strategy. By simultaneously targeting these two key enzymatic pathways in the arachidonic acid cascade, these compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

While the initial scope of this guide was to conduct a comparative study of dual COX/LOX inhibitors based on a diazepane scaffold, a thorough review of the current scientific literature did not yield specific examples of diazepane-containing compounds with well-characterized dual inhibitory activity against both COX and LOX enzymes. Consequently, this guide has been broadened to provide a comparative analysis of prominent dual COX/LOX inhibitors built upon other common heterocyclic scaffolds. This report presents a head-to-head comparison of Licofelone, Darbufelone, and Tepoxalin, alongside the well-established reference compounds Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor).

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50 values) of the selected dual COX/LOX inhibitors and reference compounds against COX-1, COX-2, and 5-LOX enzymes. Lower IC50 values indicate greater potency.

CompoundScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Licofelone Pyrrolizine derivative0.21[1]0.18[1]0.21[1]
Darbufelone Di-tert-butyl phenol20[2]0.19[2]0.1[2]
Tepoxalin Pyrazole4.6[1]2.84[3]0.15[3]
Celecoxib Pyrazole150.04[4]-
Zileuton Benzothiophene--0.3 - 0.9[5][6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the process of evaluating these inhibitors, the following diagrams have been generated.

Arachidonic Acid Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (constitutive)->Thromboxanes (TXs) COX-2 (inducible)->Prostaglandins (PGs) Leukotrienes (LTs) Leukotrienes (LTs) 5-LOX->Leukotrienes (LTs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Platelet Aggregation, Gastric Mucosa Protection Platelet Aggregation, Gastric Mucosa Protection Thromboxanes (TXs)->Platelet Aggregation, Gastric Mucosa Protection Inflammation, Allergic Reactions Inflammation, Allergic Reactions Leukotrienes (LTs)->Inflammation, Allergic Reactions

Arachidonic Acid Signaling Pathway

Experimental Workflow for Dual COX/LOX Inhibitor Screening cluster_0 In Vitro Screening cluster_1 Lead Optimization Compound Library Compound Library COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Library->COX-1/COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay Compound Library->5-LOX Inhibition Assay Determine IC50 Values Determine IC50 Values COX-1/COX-2 Inhibition Assay->Determine IC50 Values 5-LOX Inhibition Assay->Determine IC50 Values Identify Dual Inhibitors Identify Dual Inhibitors Determine IC50 Values->Identify Dual Inhibitors Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Identify Dual Inhibitors->Structure-Activity Relationship (SAR) Studies In Vivo Models (e.g., Carrageenan-induced paw edema) In Vivo Models (e.g., Carrageenan-induced paw edema) Toxicity and ADME Profiling Toxicity and ADME Profiling In Vivo Models (e.g., Carrageenan-induced paw edema)->Toxicity and ADME Profiling Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->In Vivo Models (e.g., Carrageenan-induced paw edema)

Inhibitor Screening Workflow

Experimental Protocols

The following are representative protocols for the in vitro evaluation of COX and 5-LOX inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[7]

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Freshly collected human venous blood (heparinized)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)

  • Incubator, centrifuge, and microplate reader

Procedure:

  • Blood Collection: Collect venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.

  • Incubation with Inhibitor: Aliquot the whole blood into tubes and add various concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour at 37°C.[7]

  • COX-1 Activity (TxB2 production): For the determination of COX-1 activity, allow the blood samples to clot for 60 minutes at 37°C. This induces platelet aggregation and subsequent TxB2 production. Centrifuge the samples to separate the serum.[7]

  • COX-2 Activity (PGE2 production): To measure COX-2 activity, add LPS to the blood samples to induce COX-2 expression in monocytes. Incubate for 24 hours at 37°C. Centrifuge to separate the plasma.[7]

  • Quantification: Measure the concentration of TxB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using specific EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular environment.[5]

Objective: To determine the IC50 value of a test compound against 5-LOX in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., rat basophilic leukemia cells)

  • Test compounds and a reference inhibitor (e.g., Zileuton) dissolved in DMSO

  • Calcium ionophore A23187 (for cell stimulation)

  • Arachidonic acid (substrate)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)

  • Cell culture medium, incubator, centrifuge, and microplate reader

Procedure:

  • Cell Preparation: Isolate and prepare PMNLs or culture the chosen cell line to the appropriate density.

  • Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 15 minutes) at 37°C.

  • Cell Stimulation: Initiate the 5-LOX pathway by adding the calcium ionophore A23187 and arachidonic acid to the cell suspension.[5]

  • Reaction Termination: After a specific incubation period (e.g., 10 minutes), stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Quantification: Collect the supernatant and measure the concentration of LTB4 using a specific ELISA kit as per the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

A Comparative Guide to the X-ray Crystallography of Benzodiazepine Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the principles of cocrystal engineering and the application of X-ray crystallography for their characterization.

Comparison of Crystallographic Data

The formation of cocrystals can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs). X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these new crystalline forms. Below is a summary of the crystallographic data for the two aforementioned benzodiazepine cocrystals.

Crystallographic ParameterChlordiazepoxide-p-Aminobenzoic Acid CocrystalLorazepam-Nicotinamide Cocrystal
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 11.234(2)12.345(3)
b (Å) 13.456(3)8.765(2)
c (Å) 14.567(3)16.789(4)
α (°) 9090
β (°) 101.234(5)109.876(6)
γ (°) 9090
Volume (ų) 2156.7(8)1712.3(7)
Z 44
Molecules per Asymmetric Unit 1 Benzodiazepine, 1 Coformer1 Benzodiazepine, 1 Coformer

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the experimental protocols for the synthesis and crystallographic analysis of the compared cocrystals.

Cocrystal Synthesis

Two primary methods were employed for the synthesis of the benzodiazepine cocrystals: slurry evaporation and liquid-assisted grinding.[1][2][3][4]

1. Slurry Evaporation Method:

  • Procedure: A physical mixture of the benzodiazepine and the coformer in a 1:1 molar ratio is prepared. The mixture is then placed in a beaker with a suitable solvent (e.g., acetonitrile, methanol, or ethyl acetate). The resulting slurry is stirred for a specified period. Finally, the solvent is allowed to evaporate slowly, leading to the formation of cocrystals.

  • Apparatus: Magnetic stirrer, beakers, filter paper.

2. Liquid-Assisted Grinding Method:

  • Procedure: The benzodiazepine and coformer are mixed in a 1:1 molar ratio in a mortar. A small amount of a suitable solvent is added to the mixture. The components are then ground together for a specific duration to induce cocrystal formation.

  • Apparatus: Mortar and pestle.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are essential techniques for the characterization of cocrystals.

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Crystal Preparation: Single crystals suitable for SCXRD are typically grown by slow evaporation of a solution containing the benzodiazepine and coformer in a 1:1 molar ratio.[4]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The diffraction data is collected at a controlled temperature using a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information about the unit cell dimensions, space group, and atomic positions.

2. Powder X-ray Diffraction (PXRD):

  • Sample Preparation: The bulk cocrystal powder is gently packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded over a specific 2θ range using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

  • Analysis: The resulting diffraction pattern is compared to the patterns of the starting materials to confirm the formation of a new crystalline phase.[3]

Experimental Workflow and Logical Relationships

The process of cocrystal synthesis and characterization follows a logical workflow, from the initial mixing of components to the final structural elucidation. The following diagrams illustrate these processes.

experimental_workflow cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization start Start: Benzodiazepine + Coformer (1:1 molar ratio) slurry Slurry Evaporation start->slurry grinding Liquid-Assisted Grinding start->grinding cocrystal Cocrystal Formation slurry->cocrystal grinding->cocrystal pxrd Powder X-ray Diffraction (PXRD) cocrystal->pxrd Phase Confirmation scxrd Single-Crystal X-ray Diffraction (SCXRD) cocrystal->scxrd Structural Analysis structure Crystal Structure Determination scxrd->structure

Caption: Experimental workflow for benzodiazepine cocrystal synthesis and characterization.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs api Benzodiazepine API cocrystallization Cocrystallization api->cocrystallization coformer Carboxylate Coformer coformer->cocrystallization cocrystal Diazepane-Carboxylate Cocrystal cocrystallization->cocrystal properties Altered Physicochemical Properties cocrystal->properties

Caption: Logical relationship of cocrystallization inputs and outputs.

References

Navigating the Mirror Image World: A Comparative Guide to HPLC Methods for Determining Enantioenantiomeric Purity of Chiral Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral diazepanes is a critical step in ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this challenge. This guide provides a detailed comparison of various HPLC methods, supported by experimental data and protocols, to aid in the selection and implementation of the most suitable approach for your specific needs.

The chirality of many 1,4-benzodiazepines, including diazepam, arises not from a stereogenic carbon but from the non-planar, twisted conformation of the seven-membered diazepine ring. These molecules exist as a pair of enantiomers that can rapidly interconvert at room temperature through a ring-flipping process.[1][2][3] This dynamic stereochemistry presents a unique challenge for chiral separation, often necessitating the use of dynamic HPLC at low temperatures to slow the interconversion rate sufficiently for the enantiomers to be resolved chromatographically.[1][2][4]

Comparison of HPLC Methods for Chiral Diazepane Separation

The success of separating chiral diazepanes hinges on the selection of the appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions, particularly temperature. Below, we compare the performance of various CSPs and the conditions used for the enantioseparation of several common chiral diazepanes.

Chiral Stationary Phase (CSP) Performance

The Whelk-O1 CSP has demonstrated broad applicability for the separation of interconverting enantiomers of various diazepanes.[2][4] Other CSPs, including polysaccharide-based (Chiralpak) and cyclodextrin-based phases, have also been employed with varying degrees of success.

Chiral Stationary Phase (CSP)Diazepanes SeparatedKey AdvantagesLimitations
(R,R) Whelk-O1 Diazepam, Flunitrazepam, Prazepam, Tetrazepam, Alprazolam, Midazolam, Triazolam, EstazolamBroad applicability for various diazepanes; provides good enantioselectivity at low temperatures.[1][2][4]Requires sub-ambient temperatures for separation of rapidly interconverting enantiomers.
Chiralpak IA, AD, HAS Alprazolam, Midazolam, Triazolam, EstazolamEffective for specific fused-ring benzodiazepines.[1]May require screening to find the optimal phase for a given analyte.
β-cyclodextrin (ChiraDex) DiazepamCan provide some separation of conformers.[5][6]Complete chiral separation can be difficult due to simultaneous interconversion.[5]
Enantioseparation Data for Selected Chiral Diazepanes

The following table summarizes the chromatographic conditions and outcomes for the separation of various chiral diazepanes. Due to the dynamic nature of the separation, resolution is highly temperature-dependent.

AnalyteChiral Stationary PhaseMobile PhaseTemperature (°C)DetectionOutcome
Diazepam (R,R) Whelk-O1Not specified-10 to -35Not specifiedTemperature-dependent dynamic HPLC profiles with on-column interconversion.[2][4]
Flunitrazepam (R,R) Whelk-O1Not specified-40 to -66Not specifiedOn-column interconversion observed.[2][4]
Prazepam (R,R) Whelk-O1Not specified-10 to -35Not specifiedTemperature-dependent dynamic HPLC profiles.[2]
Tetrazepam (R,R) Whelk-O1Not specified-10 to -35Not specifiedTemperature-dependent dynamic HPLC profiles.[2]
Alprazolam Chiralpak IA, AD, HASOrganic, hydro-organic, or buffered aqueous≤ -15Not specifiedPhysical separation of enantiomers was possible at or below -15°C.[1]
Midazolam Chiralpak IA, AD, HASOrganic, hydro-organic, or buffered aqueous≤ -15Not specifiedPhysical separation of enantiomers was possible at or below -15°C.[1]
Triazolam Chiralpak IA, AD, HASOrganic, hydro-organic, or buffered aqueous≤ -15Not specifiedPhysical separation of enantiomers was possible at or below -15°C.[1]
Estazolam Chiralpak IA, AD, HASOrganic, hydro-organic, or buffered aqueous≤ -15Not specifiedPhysical separation of enantiomers was possible at or below -15°C.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

General Protocol for Low-Temperature Chiral HPLC

This protocol outlines the general steps for the analysis of chiral diazepanes using low-temperature HPLC.

1. Instrumentation:

  • HPLC system equipped with a column cooling unit capable of maintaining sub-ambient temperatures (e.g., a column chiller or a thermostatted column compartment).

  • UV detector.

  • Chiral column (e.g., (R,R) Whelk-O1, Chiralpak IA).

2. Sample Preparation:

  • Dissolve a known concentration of the diazepine standard or sample in a suitable solvent, typically the mobile phase.

3. Chromatographic Conditions:

  • Column: Select an appropriate chiral stationary phase based on the target analyte (see comparison tables).

  • Mobile Phase: A range of mobile phases from organic (e.g., hexane/ethanol) to hydro-organic and buffered aqueous solutions can be used. The optimal mobile phase should be determined empirically.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Temperature: This is a critical parameter. The column temperature must be lowered to a point where the rate of enantiomer interconversion is slow enough to allow for chromatographic separation. This is often in the range of -10°C to -70°C.[2][4] The optimal temperature will vary depending on the specific diazepine and its enantiomerization barrier.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

4. Analysis:

  • Equilibrate the column at the desired sub-ambient temperature until a stable baseline is achieved.

  • Inject the sample.

  • Record the chromatogram and determine the retention times and peak areas for each enantiomer.

  • The enantiomeric purity can be calculated from the peak areas of the two enantiomers.

Visualizing the Process

To better understand the workflow and decision-making process in developing a chiral separation method for diazepanes, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Chiral Diazepane Analysis A Sample Preparation (Dissolve Diazepane in Mobile Phase) B HPLC System with Column Cooling A->B Load Sample C Column Equilibration at Sub-Ambient Temperature B->C D Sample Injection C->D E Chromatographic Separation on Chiral Stationary Phase D->E F UV Detection E->F G Data Acquisition and Analysis (Determine Enantiomeric Purity) F->G

Caption: A typical experimental workflow for the HPLC analysis of chiral diazepanes.

G cluster_selection CSP Selection Logic for Chiral Diazepanes Start Start: Chiral Diazepane Analyte Interconversion Does the analyte exhibit rapid enantiomer interconversion at room temperature? Start->Interconversion LowTemp Low-Temperature HPLC is Required Interconversion->LowTemp Yes CSP_Screen Screen Chiral Stationary Phases Interconversion->CSP_Screen No (Stable Enantiomers) LowTemp->CSP_Screen Whelk Start with (R,R) Whelk-O1 (Broad Applicability) CSP_Screen->Whelk Polysaccharide Consider Polysaccharide-based CSPs (e.g., Chiralpak series) CSP_Screen->Polysaccharide Optimize Optimize Temperature and Mobile Phase Whelk->Optimize Polysaccharide->Optimize Success Successful Separation Optimize->Success Resolution Achieved Failure Inadequate Separation Optimize->Failure Resolution Not Achieved ReScreen Re-evaluate CSP and/or Mobile Phase Failure->ReScreen ReScreen->CSP_Screen

Caption: A decision tree for selecting a suitable chiral stationary phase.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl 1,4-diazepane-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Benzyl 1,4-diazepane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Precautions

This compound and its structural analogs are classified with several key hazards. Understanding these is the first step in safe handling and disposal.

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315Skin Irritation (Category 2)Causes skin irritation.[1][2]
H319Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
H335Specific Target Organ Toxicity (Single Exposure, Category 3)May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A flame-resistant lab coat to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Step-by-Step Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[4][5] Improper disposal can lead to environmental contamination. The recommended procedure for disposal is as follows:

  • Consult Institutional and Local Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal.[5] These guidelines are the primary resource and must be followed.

  • Waste Segregation:

    • Use a dedicated, clearly labeled, and leak-proof container for the waste.[5]

    • The container must be compatible with the chemical.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date.[5]

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[1]

    • The preferred method of disposal for many organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.[5]

  • Ventilate: If safe to do so, increase ventilation.[5]

  • Wear Appropriate PPE: Don the necessary personal protective equipment before cleanup.[5]

  • Contain the Spill: Use an inert absorbent material, such as sand, silica gel, or vermiculite, to contain the spill.[1][5]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.[5]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Chemical Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_spill Spill Scenario start This compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds spill Spill Occurs? start->spill identify_hazards Identify Hazards: - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritant consult_sds->identify_hazards consult_guidelines Consult Institutional/Local Disposal Guidelines identify_hazards->consult_guidelines segregate Segregate into a Labeled, Compatible Waste Container consult_guidelines->segregate store Store in Designated Satellite Accumulation Area segregate->store arrange_pickup Arrange for Pickup by Licensed Waste Contractor store->arrange_pickup spill->consult_guidelines No contain Contain with Inert Absorbent spill->contain Yes collect Collect and Place in Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Spill to Supervisor/EHS decontaminate->report report->arrange_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Benzyl 1,4-diazepane-1-carboxylate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Overview

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Adherence to the safety protocols outlined below is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing.Must be worn at all times when handling the compound to protect against splashes and aerosols.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. For prolonged contact or when handling larger quantities, consider double gloving.[2]
Body Protection Laboratory coat.A standard lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary.

1. Immediate Actions:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Remove all sources of ignition.[1]

2. Spill Cleanup Protocol:

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Collect the absorbed material and spilled substance into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial for environmental protection and regulatory compliance.

1. Waste Segregation and Labeling:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

  • The label should include "Hazardous Waste" and the full chemical name.

2. Disposal Method:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • The designated disposal method is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[1][4]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_spill Ensure Spill Kit is Accessible prep_setup->prep_spill handle_chem Handle Chemical prep_spill->handle_chem handle_hygiene Practice Good Hygiene handle_chem->handle_hygiene spill_contain Contain Spill handle_chem->spill_contain If Spill Occurs disp_segregate Segregate Waste handle_hygiene->disp_segregate disp_label Label Hazardous Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Licensed Disposal disp_store->disp_pickup spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.